4-Fluoro-2-methylbenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSULUXOLTMBSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397665 | |
| Record name | 4-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80141-91-9 | |
| Record name | 4-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluoro-2-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-methylbenzyl alcohol from 4-fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2-methylbenzyl alcohol via the reduction of 4-fluoro-2-methylbenzaldehyde. The primary method detailed is the selective reduction using sodium borohydride (NaBH4), a widely utilized and efficient method for the conversion of aldehydes to primary alcohols. This document includes detailed experimental protocols, a summary of key quantitative data, and visual diagrams to elucidate the reaction workflow and mechanism, tailored for professionals in chemical research and drug development.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[1] The presence of the fluorine atom can significantly influence the metabolic stability and bioavailability of drug candidates. The synthesis of this alcohol is most commonly achieved through the reduction of the corresponding aldehyde, 4-fluoro-2-methylbenzaldehyde. This guide focuses on the practical execution of this transformation using sodium borohydride, a mild and selective reducing agent.[2][3]
Reaction Scheme and Mechanism
The reduction of 4-fluoro-2-methylbenzaldehyde to this compound is a nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde. Sodium borohydride serves as the hydride source. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also participates in the workup to protonate the resulting alkoxide.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key physical and spectroscopic properties of the starting material and the product.
| Property | 4-fluoro-2-methylbenzaldehyde (Starting Material) | This compound (Product) |
| Molecular Formula | C8H7FO | C8H9FO |
| Molecular Weight | 138.14 g/mol | 140.16 g/mol |
| Appearance | Colorless to pale yellow liquid | White to pale cream crystals or crystalline powder |
| Boiling Point | 87 °C | Not readily available |
| Density | ~1.0 g/cm³ | Not readily available |
| IR (C=O stretch) | ~1700 cm⁻¹ | Absent |
| IR (O-H stretch) | Absent | ~3300-3500 cm⁻¹ (broad) |
| ¹H NMR (CDCl₃, δ) | ~10.2 (s, 1H, CHO), ~7.8-7.0 (m, 3H, Ar-H), ~2.6 (s, 3H, CH₃) | ~7.3-6.9 (m, 3H, Ar-H), ~4.7 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃), ~1.9 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, δ) | ~192 (C=O), ~165 (d, ¹JCF), ~140, ~133, ~131, ~125, ~115, ~20 (CH₃) | ~162 (d, ¹JCF), ~140, ~138, ~129, ~128, ~114, ~64 (CH₂), ~18 (CH₃) |
Note: Spectroscopic data for the product are estimated based on analogous compounds and general principles of NMR and IR spectroscopy. Actual values may vary.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-fluoro-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (1.1 eq) to the cooled solution. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.
-
Acidification: Carefully add 1 M HCl dropwise to neutralize the solution and decompose the borate salts. Adjust the pH to ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Reaction Workflow
The following diagram illustrates the key steps in the synthesis and workup process.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents and Products
This diagram shows the relationship between the reactants, reagents, and the final product.
Caption: Key chemical transformations in the reduction reaction.
Conclusion
The reduction of 4-fluoro-2-methylbenzaldehyde to this compound using sodium borohydride is a reliable and straightforward synthetic method. This guide provides the necessary details for its successful implementation in a laboratory setting. The presented data and protocols are intended to support researchers and scientists in the efficient synthesis of this important chemical intermediate for applications in drug discovery and development.
References
Spectroscopic Profile of 4-Fluoro-2-methylbenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-methylbenzyl alcohol, a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols are provided to aid in the replication of these findings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.00 | Multiplet | 3H | Aromatic Protons (C₃-H, C₅-H, C₆-H) |
| 4.65 | Singlet | 2H | Methylene Protons (-CH₂OH) |
| 2.30 | Singlet | 3H | Methyl Protons (-CH₃) |
| 1.85 | Singlet (broad) | 1H | Hydroxyl Proton (-OH) |
Note: Data is predicted based on analogous compounds and standard chemical shift values. The solvent is assumed to be CDCl₃.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 161.5 (d, J ≈ 245 Hz) | C₄ (Carbon bearing Fluorine) |
| 139.0 | C₂ (Carbon bearing Methyl) |
| 137.5 | C₁ (Carbon bearing -CH₂OH) |
| 129.5 (d, J ≈ 8 Hz) | C₅ |
| 128.0 (d, J ≈ 3 Hz) | C₆ |
| 114.5 (d, J ≈ 21 Hz) | C₃ |
| 63.0 | -CH₂OH (Methylene Carbon) |
| 18.5 | -CH₃ (Methyl Carbon) |
Note: Data is predicted based on analogous compounds and standard chemical shift values. The solvent is assumed to be CDCl₃. 'd' denotes a doublet due to C-F coupling, with the coupling constant J.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H Stretch (Alcohol) |
| 3020 | Medium | Aromatic C-H Stretch |
| 2925 | Medium | Aliphatic C-H Stretch |
| 1610, 1500 | Medium-Strong | Aromatic C=C Stretch |
| 1230 | Strong | C-F Stretch |
| 1020 | Strong | C-O Stretch (Primary Alcohol) |
Note: Data is predicted based on characteristic group frequencies.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 140 | 100 | [M]⁺ (Molecular Ion) |
| 123 | High | [M-OH]⁺ |
| 122 | High | [M-H₂O]⁺ |
| 109 | Medium | [M-CH₂OH]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation pattern is predicted based on the structure of this compound. The molecular weight of C₈H₉FO is 140.16 g/mol .
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plate and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).[3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for spectroscopic analysis of organic compounds.
References
An In-depth Technical Guide to 4-Fluoro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details its chemical and physical properties, outlines a common synthetic route, and explores its potential applications in medicinal chemistry, supported by available data.
Chemical and Physical Properties
This compound, with the CAS Number 80141-91-9, is a substituted aromatic alcohol. Its structure features a fluorine atom at the para position and a methyl group at the ortho position relative to the hydroxymethyl group on the benzene ring. This substitution pattern imparts specific properties relevant to its use in organic synthesis.
A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 80141-91-9 | [1] |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [2] |
| Appearance | White to pale cream crystals or crystalline powder | [3] |
| Melting Point | 41-47 °C | [3] |
| IUPAC Name | (4-Fluoro-2-methylphenyl)methanol | [3] |
| InChI Key | YSULUXOLTMBSFF-UHFFFAOYSA-N | [3] |
| SMILES | OCc1ccc(F)cc1C | [3] |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the reduction of the corresponding aldehyde, 4-Fluoro-2-methylbenzaldehyde. A general and widely used method involves the use of a mild reducing agent such as sodium borohydride in an alcoholic solvent.
Experimental Protocol: Reduction of 4-Fluoro-2-methylbenzaldehyde
This protocol describes a general procedure for the synthesis of this compound from 4-Fluoro-2-methylbenzaldehyde.
Materials:
-
4-Fluoro-2-methylbenzaldehyde
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hydrochloric acid (1 M solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-2-methylbenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath to 0-5 °C.
-
Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the solution in small portions, maintaining the temperature below 10 °C. The addition is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH of the solution is neutral to slightly acidic.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Logical Flow of the Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
Substituted benzyl alcohols, particularly those containing fluorine, are valuable building blocks in the synthesis of a wide range of biologically active molecules. The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various compounds investigated for therapeutic potential. It serves as a key intermediate for the synthesis of more complex molecules that may exhibit a range of biological effects. The general applications of fluorinated benzyl alcohol derivatives in drug discovery include their use in the development of:
-
Enzyme inhibitors: The specific substitution pattern can be tailored to fit into the active sites of target enzymes.
-
Receptor agonists and antagonists: The aromatic ring and its substituents can engage in crucial interactions with biological receptors.
-
Antimicrobial and anticancer agents: Benzyl alcohol derivatives have been explored for their potential cytotoxic effects against pathogens and cancer cells.[4]
The logical progression from a synthetic intermediate to a potential drug candidate is outlined below.
Caption: Role in the drug discovery and development process.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety goggles.
-
Ventilation: Use in a well-ventilated area, such as a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and chemical synthesis. Its defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible building block for the creation of novel and complex molecules. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-Fluoro-2-methylbenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-2-methylbenzyl alcohol. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, solubility data of structurally similar compounds for estimation, and detailed experimental protocols for determining its solubility.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which indicates that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound contains distinct regions that influence its solubility in various organic solvents:
-
The Benzyl Group: The aromatic ring is nonpolar and contributes to the molecule's affinity for nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions.
-
The Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).
-
The Fluorine Atom (-F): As a highly electronegative atom, fluorine can participate in dipole-dipole interactions, potentially influencing solubility in polar solvents.
-
The Methyl Group (-CH3): This is a nonpolar alkyl group that can slightly increase the lipophilicity of the molecule.
Based on this structure, this compound is anticipated to exhibit good solubility in a range of polar organic solvents and limited solubility in water.
Estimated Solubility Based on Analogous Compounds
While specific quantitative data for this compound is scarce, the solubility of structurally related compounds can provide valuable insights for estimation. The following table summarizes available data for benzyl alcohol, 2-methylbenzyl alcohol, and 4-fluorobenzyl alcohol.
| Compound | Solvent | Temperature (°C) | Solubility |
| Benzyl Alcohol | Water | 20 | 3.50 g/100 mL[1] |
| Water | 25 | 4.29 g/100 mL[1][2] | |
| Ethanol | Room Temp. | Miscible[2][3][4] | |
| Diethyl Ether | Room Temp. | Miscible[2][3][4] | |
| Chloroform | Room Temp. | Soluble[1][2] | |
| Acetone | Room Temp. | Soluble[1][2] | |
| Benzene | Room Temp. | Soluble[2] | |
| 2-Methylbenzyl Alcohol | Methanol | Not Specified | 0.1 g/mL[5] |
| 4-Fluorobenzyl Alcohol | Water | Not Specified | Slightly soluble[6][7] |
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Dilution and Quantification: Dilute the filtered saturated solution to a suitable concentration for analysis. Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Visualization of Molecular Interactions and Experimental Workflow
The following diagrams illustrate the key molecular interactions and a typical experimental workflow for solubility determination.
Caption: Intermolecular forces between this compound and solvent types.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. 2-Methylbenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. 4-Fluorobenzyl alcohol(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Crystal Structure Analysis of 4-Fluoro-2-methylbenzyl Alcohol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current state of knowledge regarding the crystal structure of 4-Fluoro-2-methylbenzyl alcohol. Despite a comprehensive search of publicly available scientific databases and literature, a definitive single-crystal X-ray diffraction analysis for this specific compound has not been reported. This document, therefore, provides a detailed overview of the synthesis of this compound and its derivatives, alongside a generalized, exemplary experimental protocol for single-crystal X-ray diffraction that would be applicable for its structural elucidation. This guide is intended to serve as a valuable resource for researchers working with this compound, offering insights into its preparation and the methodologies required for its future structural characterization.
Introduction
This compound is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the benzene ring can significantly influence its chemical properties, reactivity, and biological activity. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable information regarding its molecular geometry, intermolecular interactions, and solid-state packing, which are crucial for rational drug design and the development of new materials.
As of the date of this publication, a complete crystal structure analysis of this compound is not publicly available. This guide, therefore, shifts its focus to providing the necessary background and procedural information to enable researchers to pursue this structural determination.
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives is a key step towards obtaining single crystals suitable for X-ray diffraction. Several synthetic routes have been reported for related compounds, which can be adapted for the target molecule.
Synthesis of 4-Fluoro-2-methylbenzonitrile
A common precursor for the synthesis of this compound is 4-fluoro-2-methylbenzonitrile. One reported method involves the reaction of this compound with cuprous iodide in the presence of 2,2′-bipyridine and 2,2,6,6-tetramethylpiperidine oxide (TEMPO) in anhydrous ethanol.
Reduction to this compound
The reduction of the corresponding carboxylic acid or aldehyde is a standard method for the preparation of benzyl alcohols. For instance, 4-fluoro-2-methylbenzoic acid can be synthesized and subsequently reduced to the target alcohol.
A generalized workflow for the synthesis and subsequent structural analysis is presented in the following diagram:
Experimental Protocol: Single-Crystal X-ray Diffraction
The following section outlines a generalized experimental protocol for the determination of the crystal structure of a small organic molecule like this compound. This protocol is intended as a template and may require optimization based on the specific properties of the crystals obtained.
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step.
-
Method: Slow evaporation is a common technique. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) at room temperature or slightly elevated temperature. The solution is then left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Alternative Methods: Other techniques include slow cooling of a saturated solution, vapor diffusion (diffusing a precipitant solvent into a solution of the compound), and liquid-liquid diffusion.
-
Crystal Selection: A suitable crystal for X-ray diffraction should be well-formed, transparent, and have dimensions typically in the range of 0.1 to 0.3 mm in all directions.
X-ray Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.
-
Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection Conditions: The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
Structure Solution and Refinement
-
Structure Solution: The crystal system and space group are determined from the processed data. The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters of the non-hydrogen atoms are refined using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement is continued until the model converges to a stable solution with low residual values (R-factors).
Data Presentation
Should the crystal structure of this compound be determined, the quantitative data should be summarized in a standardized format as shown in the tables below.
Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
| Parameter | Value |
| Empirical formula | C₈H₉FO |
| Formula weight | 140.15 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a = x Å, α = 90° |
| b = y Å, β = z° | |
| c = w Å, γ = 90° | |
| Volume | V ų |
| Z | n |
| Density (calculated) | ρ g/cm³ |
| Absorption coefficient | μ mm⁻¹ |
| F(000) | f |
| Crystal size | x × y × z mm³ |
| Theta range for data collection | θ₁ to θ₂° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | N_coll |
| Independent reflections | N_indep [R(int) = r] |
| Completeness to theta = θ₂° | c % |
| Absorption correction | Type |
| Max. and min. transmission | T_max and T_min |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | d / s / p |
| Goodness-of-fit on F² | gof |
| Final R indices [I>2sigma(I)] | R1 = r₁, wR2 = wr₂ |
| R indices (all data) | R1 = r₁', wR2 = wr₂' |
| Largest diff. peak and hole | p and h e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | d₁ |
| C-F | d₂ |
| C-O | d₃ |
| O-H | d₄ |
| C1-C2-C3 | a₁ |
| C-C-O | a₂ |
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive framework for its synthesis and structural analysis. The provided generalized experimental protocols and data presentation formats are intended to assist researchers in the successful determination and reporting of this valuable structural information. The elucidation of the crystal structure will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in various scientific and industrial fields. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill the current knowledge gap.
An In-depth Technical Guide to the Chemical Reactivity Profile of 4-Fluoro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both an electron-donating methyl group and an electron-withdrawing fluorine atom on the benzene ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and safety considerations, tailored for professionals in research and drug development. The strategic placement of the fluoro and methyl groups allows for nuanced control over electronic and steric effects, making it an attractive intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients.
Physicochemical and Safety Data
A foundational understanding of a compound's physical and chemical properties is essential for its effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 80141-91-9 | [1][2] |
| Molecular Formula | C₈H₉FO | [1][2] |
| Molecular Weight | 140.16 g/mol | [2] |
| Appearance | White to pale cream crystals or crystalline powder | [1] |
| Melting Point | 41-47 °C | [1] |
| Assay (GC) | ≥98.5% | [1] |
| IUPAC Name | (4-fluoro-2-methylphenyl)methanol | [1] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Class | Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 5 (May be harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3] |
| Serious Eye Irritation | Category 2 (Causes serious eye irritation) | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Skin Irritation | Category 2 (Causes skin irritation) | P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Specific target organ toxicity | Category 3 (May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] |
Note: The safety data is based on related benzyl alcohol compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a corresponding carbonyl compound, such as 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylbenzaldehyde. A common synthetic route involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and subsequent reduction.[5]
Experimental Protocol: Synthesis via Reduction of 4-Fluoro-2-methylbenzoic acid
-
Reaction Setup: To a solution of 4-fluoro-2-methylbenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex is added portion-wise at 0 °C.
-
Reaction Execution: The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C to decompose the excess reducing agent.
-
Work-up and Purification: The resulting slurry is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
References
- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. westliberty.edu [westliberty.edu]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
synthesis and characterization of 4-Fluoro-2-methylbenzyl alcohol derivatives
An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-methylbenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine substituent. This document details synthetic pathways from common precursors, protocols for derivatization, and a comparative analysis of characterization data. The content is intended to serve as a foundational resource for researchers engaged in the design and development of novel chemical entities.
Introduction
Substituted benzyl alcohols are fundamental building blocks in organic synthesis, serving as key intermediates for a wide array of more complex molecules. The introduction of a fluorine atom onto the aromatic ring can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of fluorine, as in this compound, makes it and its subsequent derivatives valuable scaffolds in drug discovery and the development of advanced materials.[1][2] This guide outlines the primary synthetic routes to this versatile intermediate and its derivatives, provides detailed experimental protocols, and summarizes key characterization data.
Synthesis of this compound
The most direct route to this compound is through the reduction of a suitable carbonyl precursor, primarily 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylbenzaldehyde.
Synthesis of Precursors
2.1.1. 4-Fluoro-2-methylbenzoic Acid
A common method for the synthesis of 4-fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[3]
-
Reaction: m-Fluorotoluene reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride).
-
Hydrolysis: The resulting ketone intermediate is hydrolyzed under alkaline conditions (e.g., using sodium hydroxide) and then acidified to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.
-
Purification: The desired 4-fluoro-2-methylbenzoic acid isomer is isolated via recrystallization.[3]
2.1.2. 4-Fluoro-2-methylbenzaldehyde
This aldehyde can be synthesized through various methods, often starting from 4-fluoro-2-methylaniline or related compounds. One potential pathway involves the conversion of 4-fluoro-2-methylaniline to its diazonium salt, followed by a formylation reaction.[4] The aldehyde is a versatile intermediate for creating various derivatives.[5]
Reduction to this compound
The conversion of the carboxylic acid or aldehyde to the corresponding benzyl alcohol is a standard reduction reaction.
Experimental Protocol: Reduction of 4-Fluoro-2-methylbenzoic Acid
This protocol is an adapted general procedure for the reduction of benzoic acids.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable activator
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 4-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting solid is filtered off and washed thoroughly with THF or diethyl ether.
-
The combined organic filtrates are washed with water and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by column chromatography on silica gel or distillation.
Synthesis of this compound Derivatives
The hydroxyl group of this compound is a versatile handle for creating a variety of derivatives, most commonly ethers and esters.
Ether Derivatives (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for preparing unsymmetrical ethers by reacting an alkoxide with a primary alkyl halide.[6][7][8]
Experimental Protocol (General):
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like THF or DMF, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq) dropwise.
-
Heat the reaction mixture (typically 50-80 °C) and monitor by TLC until the starting alcohol is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Ester Derivatives (Esterification)
Esters are readily formed by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions.
Experimental Protocol (General - Acylation):
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C.
-
Add the desired acyl chloride (e.g., acetyl chloride; 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques, including NMR, IR, and mass spectrometry. While specific data for the parent alcohol is not widely published, expected spectral characteristics can be inferred from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Ar-H: Aromatic protons will appear as multiplets or complex doublets/triplets in the range of δ 7.0-7.5 ppm. The fluorine atom will cause splitting (JH-F) of the adjacent aromatic protons.
-
CH₂: The benzylic methylene protons will typically appear as a singlet or a doublet around δ 4.6 ppm.
-
CH₃: The methyl protons will be a singlet around δ 2.3 ppm.
-
OH: The hydroxyl proton will be a broad singlet, with its chemical shift being concentration and solvent-dependent.
¹³C NMR:
-
Ar-C: Aromatic carbons will resonate between δ 110-165 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings.
-
CH₂: The benzylic carbon will appear around δ 60-65 ppm.
-
CH₃: The methyl carbon will be observed around δ 20-22 ppm.
Table 1: Comparative ¹H and ¹³C NMR Data of Related Benzyl Alcohols
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Reference |
| 2-Methylbenzyl alcohol | 7.1-7.3 (m, 4H, Ar-H), 4.65 (s, 2H, CH₂), 2.33 (s, 3H, CH₃) | 138.5 (Ar-C), 136.2 (Ar-C), 130.3, 128.8, 127.5, 126.1 (Ar-CH), 63.3 (CH₂), 18.6 (CH₃) | [9] |
| 4-Methylbenzyl alcohol | 7.25 (d, 2H, Ar-H), 7.16 (d, 2H, Ar-H), 4.63 (s, 2H, CH₂), 2.35 (s, 3H, CH₃) | 137.9 (Ar-C), 137.4 (Ar-C), 129.3 (Ar-CH), 127.2 (Ar-CH), 65.3 (CH₂), 21.2 (CH₃) | [10] |
| 2-Fluorobenzyl alcohol | 7.40 (t, 1H), 7.28 (m, 1H), 7.13 (t, 1H), 7.04 (t, 1H), 4.70 (s, 2H) | 160.5 (d, ¹JC-F=246 Hz), 129.3 (d, J=4.4 Hz), 129.2, 127.9 (d, J=14.7 Hz), 124.2 (d, J=3.5 Hz), 115.2 (d, J=21.2 Hz), 58.9 (CH₂) | [11] |
| Predicted: this compound | ~7.2 (m, 1H), ~7.0 (m, 2H), ~4.6 (s, 2H), ~2.3 (s, 3H) | ~161 (d, ¹JC-F≈245 Hz), ~139 (d, J≈3 Hz), ~130 (d, J≈8 Hz), ~128 (d, J≈3 Hz), ~124 (d, J≈8 Hz), ~113 (d, J≈21 Hz), ~63 (CH₂), ~19 (CH₃) | N/A |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| O-H Stretch | 3200-3600 | Broad, characteristic of alcohol | [12][13][14] |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp | [12][13] |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp | [12][13] |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp bands | [15] |
| C-F Stretch | 1100-1300 | Strong, intense band | N/A |
| C-O Stretch | 1000-1200 | Strong band | [12][13] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₈H₉FO), the expected molecular weight is 140.15 g/mol .
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 140.
-
Loss of H₂O: A peak at m/z = 122 ([M-18]⁺).
-
Loss of •OH: A peak at m/z = 123 ([M-17]⁺).
-
Tropylium-like ion: A strong peak corresponding to the fluorinated methyl tropylium cation.
Applications and Future Directions
The incorporation of fluorine often enhances the pharmacological properties of bioactive molecules.[2] Derivatives of this compound are of interest as intermediates in the synthesis of:
-
Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties.
-
Pharmaceuticals: The scaffold can be incorporated into potential anti-inflammatory, antimicrobial, or anticancer agents.[1][2] The fluorine atom can block metabolic oxidation sites and modulate receptor binding.
-
Advanced Materials: Fluorinated polymers often exhibit unique thermal stability and surface properties.[1]
Future research should focus on the synthesis of a diverse library of ether, ester, and amine derivatives of this compound and the systematic evaluation of their biological activities. The development of efficient and scalable synthetic routes will be crucial for enabling these investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. bmse000520 4-methylbenzyl Alcohol at BMRB [bmrb.io]
- 11. rsc.org [rsc.org]
- 12. 4-Methylbenzyl alcohol(589-18-4) IR Spectrum [m.chemicalbook.com]
- 13. 2-Methylbenzyl alcohol(89-95-2) IR Spectrum [chemicalbook.com]
- 14. ALPHA-METHYLBENZYL ALCOHOL(13323-81-4) IR Spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
physical properties of 4-fluoro-2-methylbenzyl alcohol (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzyl alcohol (CAS No. 80141-91-9) is a fluorinated aromatic alcohol that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly influence the molecule's chemical and physical properties, such as its reactivity, lipophilicity, and metabolic stability, making it a compound of interest in drug discovery and materials science. This technical guide provides an in-depth overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents a logical synthesis workflow.
Physical Properties
The available data for the physical properties of this compound are summarized in the table below. It is important to note that while a boiling point at atmospheric pressure is reported by some suppliers, the compound exists as a crystalline solid at room temperature, suggesting that this value may be an extrapolation.
| Physical Property | Value | Source |
| Melting Point | 41-47 °C | [1][2] |
| Boiling Point | 226 °C at 760 mmHg | |
| Density (Solid) | Not available in cited literature |
Note: The boiling point should be used with caution as it may be a predicted value. Experimental determination, likely under reduced pressure, is recommended for verification.
Experimental Protocols
Precise determination of the physical properties of a compound is critical for its application in research and development. Below are detailed methodologies for the experimental determination of the boiling point and density of a solid organic compound like this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
Given that this compound is a solid at room temperature, its boiling point would be determined on the molten compound. Due to the high reported boiling point, determination under reduced pressure is advisable to prevent decomposition.
Objective: To determine the boiling point of a small sample of an organic compound.
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Heating mantle or oil bath
-
Vacuum source (for reduced pressure determination)
-
Manometer
Procedure at Atmospheric Pressure:
-
A small amount of this compound is placed in the fusion tube and gently heated until it melts.
-
A capillary tube, sealed at one end, is inverted and placed into the molten sample in the fusion tube.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil) or a melting point apparatus.
-
The apparatus is heated slowly and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is carefully adjusted to maintain a steady stream of bubbles.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Procedure under Reduced Pressure:
-
The same apparatus setup is used, but the system is connected to a vacuum pump via a vacuum adapter.
-
A manometer is included in the system to accurately measure the pressure.
-
The pressure inside the apparatus is reduced to the desired level.
-
The sample is then heated, and the temperature at which a steady stream of bubbles is observed is recorded as the boiling point at that specific pressure.
-
This data can be extrapolated to atmospheric pressure using a nomograph, although with caution for polar compounds.
Determination of Density (Gas Pycnometry)
For a solid compound, gas pycnometry provides an accurate method for determining its density by measuring the volume of the solid.
Objective: To determine the density of a solid sample by measuring its volume via gas displacement.
Apparatus:
-
Gas pycnometer
-
Analytical balance
-
Spatula
-
Sample holder
Procedure:
-
The mass of a clean, dry sample holder is accurately measured using an analytical balance.
-
A sufficient amount of this compound is added to the sample holder, and the total mass is measured. The mass of the sample is determined by subtraction.
-
The sample holder containing the solid is placed into the sample chamber of the gas pycnometer.
-
The pycnometer is sealed, and the analysis is initiated according to the instrument's operating procedure.
-
The instrument will automatically purge the chamber with a non-reactive gas (typically helium) and then measure the volume of the solid by the pressure change when the gas is expanded into a reference chamber of known volume.
-
The density of the solid is then calculated by the instrument's software using the formula: Density (ρ) = Mass (m) / Volume (V)
-
Multiple measurements are typically performed to ensure accuracy and precision.
Synthesis Workflow
A common and logical synthetic route to this compound is the reduction of the corresponding aldehyde, 4-fluoro-2-methylbenzaldehyde. This can be effectively achieved using a mild reducing agent such as sodium borohydride.
Caption: Synthesis workflow for this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 4-fluoro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and predicted spectral assignments for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-2-methylbenzyl alcohol. The information presented herein is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in the structural elucidation and characterization of this and structurally related compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of substituent effects and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~ 7.15 | d | J(H6-H5) ≈ 8.0 |
| H-5 | ~ 6.90 | dd | J(H5-H6) ≈ 8.0, J(H5-F) ≈ 8.5 |
| H-3 | ~ 6.85 | dd | J(H3-F) ≈ 10.0, J(H3-H5) ≈ 2.5 |
| -CH₂- | ~ 4.65 | s | |
| -CH₃ | ~ 2.30 | s | |
| -OH | Variable | br s |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound is presented in Table 2. Chemical shifts (δ) are referenced to the solvent peak of CDCl₃ at 77.16 ppm. The assignments are based on established substituent effects on the benzene ring and data from similar molecular structures.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 | ~ 162.0 (d, ¹J(C-F) ≈ 245 Hz) |
| C-2 | ~ 138.0 (d, ³J(C-F) ≈ 3 Hz) |
| C-1 | ~ 136.5 (d, ⁴J(C-F) ≈ 3 Hz) |
| C-6 | ~ 129.0 (d, ⁴J(C-F) ≈ 1 Hz) |
| C-5 | ~ 115.5 (d, ²J(C-F) ≈ 21 Hz) |
| C-3 | ~ 113.0 (d, ²J(C-F) ≈ 21 Hz) |
| -CH₂OH | ~ 63.0 |
| -CH₃ | ~ 18.0 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
3.2. NMR Data Acquisition
-
The NMR spectra are acquired on a 400 MHz (or higher field) spectrometer equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
The spectrometer is tuned and matched to the proton frequency.
-
A standard one-pulse sequence is used for data acquisition.
-
Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
The Free Induction Decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
The spectrometer is tuned and matched to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Typical parameters include a spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans.
-
The FID is Fourier transformed with an exponential line broadening of 1.0 Hz.
-
3.3. Data Processing
-
The acquired FIDs are processed using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Phase correction and baseline correction are applied to both ¹H and ¹³C spectra.
-
The ¹H spectrum is referenced to the TMS signal at 0.00 ppm.
-
The ¹³C spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Peak picking and integration (for ¹H) are performed to determine chemical shifts and relative proton ratios.
Visualization of Molecular Structure and Spectral Assignment
The following diagrams illustrate the molecular structure of this compound with atom numbering and the logical workflow for the assignment of its NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
Caption: Logical workflow for the assignment of ¹H and ¹³C NMR spectra.
Mass Spectrometry Fragmentation of 4-Fluoro-2-Methylbenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-fluoro-2-methylbenzyl alcohol. The content herein is intended to support researchers and scientists in identifying and characterizing this and structurally related molecules.
Predicted Fragmentation Data
The mass spectrum of this compound is anticipated to exhibit a series of characteristic fragment ions. The molecular ion (M+) peak is expected at an m/z of 140, corresponding to its molecular weight. While the molecular ion peak in alcohols can sometimes be of low intensity, its observation is crucial for determining the molecular mass.[1][2] Key predicted fragment ions, their mass-to-charge ratios (m/z), and their proposed identities are summarized in the table below.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 140 | [C8H9FO]+• | - | Molecular Ion |
| 139 | [C8H8FO]+ | H• | Loss of a hydrogen atom from the alcohol |
| 123 | [C8H8F]+ | •OH | Loss of the hydroxyl radical |
| 122 | [C8H6F]+• | H2O | Dehydration |
| 111 | [C7H8F]+ | CO | Loss of carbon monoxide from the [M-H]+ ion |
| 109 | [C7H6F]+ | CH2O | Loss of formaldehyde |
| 91 | [C7H7]+ | C2H2 | Formation of the tropylium ion from substituted benzyl cation |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways common to benzyl alcohols and other aromatic compounds.[3][4][5][6]
A primary fragmentation event involves the loss of a hydrogen atom from the hydroxymethyl group to form a stable oxonium ion at m/z 139. Alternatively, cleavage of the C-O bond can result in the loss of a hydroxyl radical, yielding a substituted benzyl cation at m/z 123.[7] This cation is resonance-stabilized.
Dehydration, a characteristic fragmentation of alcohols, is expected to produce a radical cation at m/z 122 through the elimination of a water molecule.[3][5][6] The [M-H]+ ion at m/z 139 can undergo further fragmentation by losing a molecule of carbon monoxide to form an ion at m/z 111.
A significant fragmentation pathway for benzyl alcohols involves the formation of the highly stable tropylium ion.[4][8] For this compound, the substituted benzyl cation (m/z 123) can rearrange to a substituted tropylium ion. Subsequent fragmentation of the aromatic ring can lead to the formation of the unsubstituted tropylium ion at m/z 91.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
4. Data Acquisition and Analysis:
-
Acquire data in full scan mode.
-
Process the resulting chromatogram and mass spectra using appropriate software.
-
Identify the peak corresponding to this compound and analyze its mass spectrum to identify the molecular ion and key fragment ions.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for mass spectrometry analysis.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. whitman.edu [whitman.edu]
Methodological & Application
The Strategic Integration of 4-Fluoro-2-methylbenzyl Alcohol in Modern Drug Discovery: Applications and Protocols
Introduction
The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's pharmacological profile. The 4-fluoro-2-methylbenzyl moiety, derived from 4-fluoro-2-methylbenzyl alcohol, is a valuable building block in this endeavor. The presence of a fluorine atom can significantly improve metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the methyl group can provide steric hindrance or favorable hydrophobic interactions within a target's binding site. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents, with a focus on the development of kinase inhibitors for oncology.
Application Note 1: Design and Synthesis of a Hypothetical Kinase Inhibitor
Rationale for Use: The 4-fluoro-2-methylbenzyl group is an attractive synthon for the development of ATP-competitive kinase inhibitors. The fluorinated phenyl ring can engage in favorable interactions with the hinge region of the kinase, a common binding motif for this class of drugs. The fluorine atom can act as a hydrogen bond acceptor and contribute to improved metabolic stability by blocking potential sites of oxidation. The ortho-methyl group can provide selectivity by probing a specific hydrophobic pocket within the ATP-binding site.
Hypothetical Drug Candidate: "Fluoromethyltinib"
For illustrative purposes, we will consider a hypothetical kinase inhibitor, "Fluoromethyltinib," which incorporates the 4-fluoro-2-methylbenzyl moiety. This compound is designed to target a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for "Fluoromethyltinib" and its structural analogs to illustrate the structure-activity relationship (SAR).
| Compound ID | R1 Group | R2 Group | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |
| Fluoromethyltinib | 4-F | 2-CH₃ | 15 | 0.5 |
| Analog A | H | 2-CH₃ | 150 | 5.2 |
| Analog B | 4-F | H | 80 | 2.1 |
| Analog C | 4-Cl | 2-CH₃ | 25 | 0.8 |
Experimental Protocols
Protocol 1: Synthesis of "Fluoromethyltinib"
This protocol describes a potential synthetic route to "Fluoromethyltinib" starting from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4-Aminophenol
-
Pyridine
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Acryloyl chloride
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of 4-fluoro-2-methylbenzyl chloride.
-
Dissolve this compound (1.0 eq) in DCM.
-
Slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-2-methylbenzyl chloride.
-
-
Step 2: Synthesis of 4-((4-fluoro-2-methylbenzyl)oxy)aniline.
-
To a solution of 4-aminophenol (1.0 eq) in DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add a solution of 4-fluoro-2-methylbenzyl chloride (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 3: Synthesis of "Fluoromethyltinib".
-
Dissolve 4-((4-fluoro-2-methylbenzyl)oxy)aniline (1.0 eq) and pyridine (1.5 eq) in DCM.
-
Cool the solution to 0 °C and add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to yield pure "Fluoromethyltinib".
-
Protocol 2: In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant human kinase (e.g., MEK1)
-
Kinase substrate (e.g., inactive ERK2)
-
ATP (Adenosine triphosphate)
-
"Fluoromethyltinib" and control compounds
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of "Fluoromethyltinib" and control compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and compound solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
"Fluoromethyltinib" and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of "Fluoromethyltinib" or control compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Synthetic workflow for "Fluoromethyltinib".
Caption: Inhibition of the MAPK/ERK pathway by "Fluoromethyltinib".
Caption: Experimental workflow for the in vitro kinase assay.
Application Notes and Protocols for 4-Fluoro-2-methylbenzyl Alcohol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzyl alcohol is a valuable fluorinated building block in organic synthesis, prized for its utility in the preparation of a variety of chemical entities, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-methyl group provides steric hindrance and can influence the conformation of the final molecule. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Applications
This compound serves as a versatile precursor for a range of functional groups and molecular scaffolds. Its primary applications include:
-
Synthesis of Ethers: The hydroxyl group can be readily converted to an ether linkage, allowing for the introduction of the 4-fluoro-2-methylbenzyl moiety into a target molecule. This is a common strategy in the synthesis of biologically active compounds, including kinase inhibitors.
-
Oxidation to Aldehydes: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 4-fluoro-2-methylbenzaldehyde, which is a key intermediate for various carbon-carbon bond-forming reactions.
-
Halogenation: Conversion of the alcohol to the corresponding benzyl halide (e.g., bromide or chloride) provides an electrophilic species for nucleophilic substitution reactions.
-
Esterification: The alcohol can be esterified to introduce the 4-fluoro-2-methylbenzyloxy group into molecules containing carboxylic acids.
Experimental Protocols
Ether Synthesis via Williamson Etherification
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide. This protocol describes the synthesis of a generic 4-fluoro-2-methylbenzyl ether from this compound and a phenolic or alcoholic nucleophile.
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Alkoxide: To a solution of the desired phenol or alcohol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1-0.5 M), add a base such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K2CO3, 2.0 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
Addition of the Electrophile: To the resulting alkoxide solution, add a solution of 4-fluoro-2-methylbenzyl bromide (1.1 eq.) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Representative):
| Nucleophile (R-OH) | Base | Solvent | Time (h) | Yield (%) |
| 4-Acetamidophenol | K2CO3 | DMF | 12 | 85-95 |
| Phenol | NaH | THF | 8 | 80-90 |
| Ethanol | NaH | THF | 16 | 70-80 |
Oxidation to 4-Fluoro-2-methylbenzaldehyde
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The use of mild oxidizing agents is crucial to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a highly effective reagent for this purpose.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1-0.2 M) in a round-bottom flask, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3) (1:1 v/v).
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO3, then with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude aldehyde. The product is often of sufficient purity for subsequent steps, but can be further purified by flash column chromatography if necessary.
Quantitative Data (Representative):
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
| Dess-Martin Periodinane | DCM | 2 | 90-98 |
| Pyridinium chlorochromate (PCC) | DCM | 3 | 85-95 |
Synthesis of 4-Fluoro-2-methylbenzyl Bromide
Conversion of the alcohol to a more reactive benzyl bromide is often necessary for subsequent nucleophilic substitution reactions. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent such as diethyl ether or dichloromethane (0.2-0.5 M) in a round-bottom flask cooled to 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise with stirring under an inert atmosphere.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-fluoro-2-methylbenzyl bromide is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Representative):
| Reagent | Solvent | Time (h) | Yield (%) |
| PBr₃ | Diethyl ether | 2 | 85-95 |
| CBr₄, PPh₃ | Dichloromethane | 3 | 80-90 |
Visualizations
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor utilizing this compound as a key building block.
Caption: General workflow for kinase inhibitor synthesis.
Signaling Pathway Inhibition
Many kinase inhibitors target specific pathways involved in cell growth and proliferation. The hypothetical inhibitor synthesized from this compound could potentially target a pathway such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Protocols for the Oxidation of 4-Fluoro-2-methylbenzyl alcohol to 4-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical oxidation of 4-Fluoro-2-methylbenzyl alcohol to its corresponding aldehyde, 4-Fluoro-2-methylbenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below utilize common and effective oxidizing agents, offering researchers a selection of methods to suit different laboratory setups and substrate requirements.
Introduction
This compound is a key building block in organic synthesis. Its oxidation to 4-Fluoro-2-methylbenzaldehyde is a fundamental conversion, yielding a versatile intermediate for further functionalization. The aldehyde group can be readily introduced using various selective oxidation methods. This document details protocols for this oxidation using Dess-Martin Periodinane (DMP), Swern oxidation, and Pyridinium Chlorochromate (PCC), chosen for their high efficiency and selectivity for primary alcohols.
Comparative Data of Oxidation Methods
The selection of an appropriate oxidizing agent is crucial for achieving high yield and purity while ensuring compatibility with the fluoro and methyl functional groups on the aromatic ring. The following table summarizes typical quantitative data for these oxidation methods as applied to substituted benzyl alcohols, providing a comparative overview to guide experimental design.
| Oxidizing Agent/Method | Typical Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1 - 4 | 90 - 95 | Mild conditions; commercially available reagent; workup can be straightforward.[1][2] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 3 | 85 - 95 | Requires cryogenic temperatures; byproduct (dimethyl sulfide) is malodorous.[3][4][5][6] |
| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temperature | 2 - 6 | 80 - 90 | Chromium-based reagent (toxic); requires careful handling and disposal.[7][8][9] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard procedures for the oxidation of primary alcohols using Dess-Martin Periodinane.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the mixture vigorously for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 4-Fluoro-2-methylbenzaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
This protocol is a standard procedure for the Swern oxidation of primary alcohols.[3][4][5][6]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Triethylamine
-
Three-necked round-bottom flask
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, again keeping the internal temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing the temperature to slowly warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-Fluoro-2-methylbenzaldehyde by column chromatography.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
This protocol follows the general procedure for the oxidation of primary alcohols with PCC.[7][8][9]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sintered glass funnel
Procedure:
-
To a suspension of Pyridinium Chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the suspension through a pad of silica gel in a sintered glass funnel.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Fluoro-2-methylbenzaldehyde.
-
Purify the product by column chromatography if necessary.
Experimental Workflow Diagram
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ijsart.com [ijsart.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 9. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Application Notes and Protocols for Protecting Group Strategies for 4-Fluoro-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective strategies for the protection of the hydroxyl group of 4-fluoro-2-methylbenzyl alcohol. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and high yields. This document outlines protocols for the application and removal of various protecting groups, summarizes quantitative data, and provides visual workflows to aid in experimental design.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The hydroxyl group is often reactive under various conditions required for the modification of other parts of the molecule. Therefore, temporary protection of this hydroxyl group is a crucial step in many synthetic routes. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
This guide focuses on three widely used protecting groups for primary alcohols: the Benzyl (Bn) ether, the p-Methoxybenzyl (PMB) ether, and the tert-Butyldimethylsilyl (TBDMS) ether.
Protecting Group Strategies
The choice of protecting group depends on the overall synthetic strategy, particularly the need for orthogonal protection, where one protecting group can be removed selectively in the presence of others.[1]
Benzyl (Bn) Ether
The benzyl group is a robust and widely used protecting group for alcohols due to its stability under both acidic and basic conditions. It is typically introduced via a Williamson ether synthesis and removed by catalytic hydrogenolysis.[2][3]
Protection (Benzylation)
The hydroxyl group of this compound can be converted to a benzyl ether by reaction with a benzyl halide in the presence of a base.[2]
Deprotection (Debenzylation)
The most common method for benzyl ether cleavage is catalytic hydrogenolysis, which proceeds under neutral conditions.[4][5]
p-Methoxybenzyl (PMB) Ether
The p-methoxybenzyl (PMB) group is similar to the benzyl group but offers the advantage of being removable under oxidative conditions, providing an orthogonal deprotection strategy.[6][7]
Protection (PMBylation)
The synthesis of PMB ethers is analogous to that of benzyl ethers, using p-methoxybenzyl chloride or bromide.
Deprotection (De-PMBylation)
PMB ethers can be selectively cleaved in the presence of benzyl ethers using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][8]
tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are popular protecting groups due to their ease of formation and cleavage under mild, specific conditions.[9][10] The steric bulk of the TBDMS group allows for the selective protection of primary alcohols.[11]
Protection (Silylation)
The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.[9][10]
Deprotection (Desilylation)
The TBDMS group is most commonly removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[12][13][14] This method is highly selective and orthogonal to many other protecting groups, including benzyl ethers.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of primary alcohols using the discussed strategies. While these are representative examples, specific conditions for this compound may require optimization.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference(s) |
| Benzyl (Bn) | BnBr, NaH | DMF or THF | 1-12 h | >90 | [2] |
| BnCl, KOH (solid) | Neat | 4.5-5 h | 96 | [15] | |
| 2-Benzyloxy-1-methylpyridinium triflate, MgO | Toluene | 24 h | 79-84 | [16][17] | |
| p-Methoxybenzyl (PMB) | PMBCl, NaH | THF | 50 min (alkoxide formation) + 3.5 h | High | [18] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | DMF | 2-6 h | >90 | [11] |
| TBDMSCl, Et₃N | DCM | Not specified | High | [9] |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference(s) |
| Benzyl (Bn) | H₂, 10% Pd/C | MeOH or EtOH | 1-16 h | >95 | [4][5] |
| Formic Acid, Pd/C | Not specified | Fast | High | [19] | |
| p-Methoxybenzyl (PMB) | DDQ | CH₂Cl₂/H₂O (17:1) | 1.5-2 h | 78-85 | [8] |
| TfOH | CH₂Cl₂ | 15 min | 88-94 | [20] | |
| tert-Butyldimethylsilyl (TBDMS) | TBAF (1.0 M in THF) | THF | 45 min - 2 h | 97 (can be substrate dependent) | [11][12][13] |
| Acetyl chloride (cat.) | MeOH | Not specified | High | [21] |
Experimental Protocols
Protocol 1: Benzylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenolysis for Benzyl Ether Deprotection
Materials:
-
Benzyl-protected this compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 eq.) in MeOH or EtOH in a round-bottom flask.[4]
-
Carefully add 10% Pd/C (5-10 mol% by weight).[4]
-
Purge the flask with H₂ gas and maintain a positive pressure of H₂ using a balloon.[4]
-
Stir the mixture vigorously at room temperature for 1-16 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: TBDMS Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF, add TBDMSCl (1.1 eq.) portion-wise at room temperature under an inert atmosphere.[11]
-
Stir the reaction mixture for 2-6 hours, monitoring by TLC.[11]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[11]
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[11]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 4: TBAF-Mediated Deprotection of a TBDMS Ether
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.[13]
-
Add the TBAF solution (1.1-1.5 eq.) dropwise to the stirred solution.[12]
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 2 hours, monitoring by TLC.[11][12][13]
-
Upon completion, dilute the reaction mixture with dichloromethane and quench by adding water.[13]
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[13]
-
Purify the resulting alcohol by flash column chromatography if necessary.
Visualizing Protecting Group Strategies
The following diagrams illustrate the workflows for the protection and deprotection of the hydroxyl group of this compound.
Caption: Workflow for Protection and Deprotection Strategies.
Caption: Orthogonal Protection Strategy Example.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. ias.ac.in [ias.ac.in]
- 16. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 17. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 20. chem.ucla.edu [chem.ucla.edu]
- 21. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes and Protocols: Suzuki Coupling of 4-Fluoro-2-methylbenzyl bromide with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in drug discovery and development for the synthesis of complex molecular architectures, especially biaryl and aryl-alkyl structures.[2][3][4] This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-fluoro-2-methylbenzyl bromide, a versatile building block, with various arylboronic acids. The protocols described herein are designed to be a robust starting point for researchers engaged in the synthesis of novel chemical entities for pharmaceutical and materials science applications.
The diarylmethane moiety, which is constructed through this C(sp³)–C(sp²) coupling, is a prevalent scaffold in a wide array of medicinally important compounds.[1][5] The protocols detailed below cover the synthesis of the key 4-fluoro-2-methylbenzyl bromide intermediate from its corresponding alcohol, followed by its application in the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 4-Fluoro-2-methylbenzyl bromide from (4-Fluoro-2-methylphenyl)methanol
A common and effective method for the synthesis of benzyl bromides from their corresponding alcohols is through the use of phosphorus tribromide (PBr₃).[6] This transformation is typically high-yielding and proceeds under mild conditions.
Experimental Protocol
Materials:
-
(4-Fluoro-2-methylphenyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or benzene[6]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-fluoro-2-methylphenyl)methanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water, followed by a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-methylbenzyl bromide.
-
The product can be further purified by column chromatography on silica gel if necessary.
Suzuki-Miyaura Cross-Coupling of 4-Fluoro-2-methylbenzyl bromide with Arylboronic Acids
The palladium-catalyzed Suzuki-Miyaura coupling of benzyl halides with arylboronic acids is a powerful method for the formation of diarylmethanes.[7][8] The reaction conditions can be optimized by screening different catalysts, ligands, bases, and solvents to achieve high yields.[1] Microwave-assisted protocols can also be employed to significantly reduce reaction times.[7]
General Experimental Protocol
Materials:
-
4-Fluoro-2-methylbenzyl bromide (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)[7]
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)[3][7]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add 4-fluoro-2-methylbenzyl bromide, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70-140 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[3][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of various benzyl bromides with arylboronic acids or their derivatives, which can serve as a reference for expected yields with 4-fluoro-2-methylbenzyl bromide.
| Entry | Benzyl Bromide | Arylboronic Acid/Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 95 |
| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 2 | 98 |
| 3 | 4-Trifluoromethylbenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 2 | 96 |
| 4 | 2-Methylbenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 2 | 92 |
| 5 | Benzyl bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 75 |
| 6 | Benzyl bromide | 4-Methoxybenzeneboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 78 |
| 7 | Benzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 69 |
Data adapted from representative literature protocols for similar substrates.[3][7]
Visualizations
Experimental Workflow
The general workflow for the synthesis of diarylmethanes via Suzuki coupling of 4-fluoro-2-methylbenzyl bromide is depicted below.
Caption: Experimental workflow for the synthesis and Suzuki coupling of 4-fluoro-2-methylbenzyl bromide.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of 4-fluoro-2-methylbenzyl bromide and its subsequent use in Suzuki-Miyaura cross-coupling reactions. These methods are highly relevant for applications in drug discovery and medicinal chemistry, offering a reliable pathway to novel diarylmethane structures.[2][3] The versatility of the Suzuki coupling, with its broad functional group tolerance and amenability to a wide range of substrates, makes it an indispensable tool for the modern synthetic chemist. Further optimization of the reaction conditions, including the choice of catalyst, ligand, and base, may be necessary to achieve optimal results for specific substrate combinations.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Methylbenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 10. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
Application Notes and Protocols: Medicinal Chemistry Applications of 4-Fluoro-2-methylbenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] The 4-Fluoro-2-methylbenzyl alcohol moiety represents a promising building block for the design of novel therapeutic agents. Its unique electronic properties, conferred by the fluorine atom and the methyl group, can influence molecular interactions with biological targets, making its derivatives attractive candidates for drug discovery programs.
These application notes provide a comprehensive overview of the potential therapeutic applications of this compound derivatives, focusing on their proposed utility as anticancer and antimicrobial agents. The information is curated for researchers and professionals in drug development, offering detailed experimental protocols and structured data to guide further investigation. While direct experimental data for a wide range of this compound derivatives is emerging, the principles outlined are based on established knowledge of related fluorinated and benzyl-substituted compounds.
Potential Therapeutic Applications
Anticancer Agents
Substituted benzyl alcohol derivatives have been investigated for their antiproliferative activities.[2] The introduction of a fluorine atom can enhance the cytotoxic effects of these compounds against various cancer cell lines. Derivatives of this compound are hypothesized to interfere with critical cellular processes in cancer cells, such as cell cycle progression and apoptosis.
Proposed Mechanism of Action: While the precise mechanism for this compound derivatives is yet to be fully elucidated, related compounds have been shown to induce apoptosis in cancer cells.[1] It is plausible that these derivatives could modulate signaling pathways involved in cell proliferation and survival, such as kinase cascades. Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of cancer.[3] The fluorinated benzyl motif could serve as a pharmacophore for inhibiting specific kinases.
Antimicrobial Agents
Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[4][5] The presence of fluorine can augment this activity, making fluorinated benzyl alcohols a promising class of compounds for combating bacterial and fungal infections.[6] Derivatives of this compound could be developed as novel antimicrobial agents, potentially overcoming existing resistance mechanisms.
Proposed Mechanism of Action: Benzyl alcohols are thought to exert their antimicrobial effects by disrupting the cell membrane integrity of microorganisms.[7] The lipophilicity and electronic properties of this compound derivatives can be fine-tuned through chemical modification to optimize their interaction with microbial cell membranes, leading to increased potency.
Quantitative Data on Related Compounds
While specific quantitative data for a broad range of this compound derivatives are not extensively available in the public domain, the following table summarizes the biological activity of structurally related substituted benzyl alcohol and benzylamine derivatives to provide a rationale for the potential of this compound class.
| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) |
| 2-Arylalkylamino-4-amino-5-aroylthiazoles | Antiproliferative | U-937 & SK-MEL-1 Cancer Cells | 5.7 - 12.2 µM |
| Substituted Benzaldehydes and Benzyl Alcohols | Cytotoxicity | MDA-MB-231 & PC-3 Cancer Cells | 35.4 - 85.1 µM |
| Fluorine-Containing Tertiary Alcohols | Antimicrobial | Staphylococcus aureus | Active |
| Benzyl Alcohol Derivatives | Antibacterial | Pseudomonas aeruginosa | Active |
Experimental Protocols
Synthesis Protocols
This protocol describes a general method for the synthesis of ether derivatives of this compound via the Williamson ether synthesis.[8][9]
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
This protocol outlines the synthesis of 4-Fluoro-2-methylbenzyl bromide, a key intermediate for introducing the 4-Fluoro-2-methylbenzyl moiety.
Materials:
-
This compound
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude 4-Fluoro-2-methylbenzyl bromide.
-
The product can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Biological Evaluation Protocols
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.[4]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (positive control)
-
96-well microplates
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare two-fold serial dilutions of the test compounds in MHB in the 96-well plates.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Caption: Synthetic routes to derivatives of this compound.
Caption: Hypothetical inhibition of a pro-survival kinase signaling pathway.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Etherification Reactions of 4-Fluoro-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the etherification of 4-Fluoro-2-methylbenzyl alcohol, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections outline three common and effective methods for preparing a range of alkyl and aryl ethers from this starting material: Williamson Ether Synthesis, Acid-Catalyzed Etherification, and the Mitsunobu Reaction.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely applicable method for the preparation of unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide displaces a halide or other suitable leaving group. In the context of this compound, this alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkyl or aryl halide.
A variation of this method, Phase-Transfer Catalysis (PTC), is particularly useful for this reaction as it facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the alkyl halide, often leading to milder reaction conditions and improved yields.
Experimental Protocol: Williamson Ether Synthesis (General Procedure)
-
Alkoxide Formation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base (1.1 - 1.5 eq., e.g., NaH, KH, KHMDS) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.2 eq.) dropwise.
-
The reaction is then stirred at room temperature or heated as required, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired ether.
Data Presentation: Williamson Ether Synthesis of 4-Fluoro-2-methylbenzyl Ethers
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 25 | 4 | >95 |
| 2 | Ethyl Bromide | NaH | DMF | 25 | 6 | 92 |
| 3 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 8 | 88 |
| 4 | n-Butyl Bromide | KH | THF | 65 | 12 | 85 |
| 5 | Isopropyl Bromide | NaH | DMF | 50 | 24 | 65 |
Experimental Workflow: Williamson Ether Synthesis
Acid-Catalyzed Etherification
Acid-catalyzed dehydration is an effective method for the synthesis of symmetrical ethers from primary alcohols. For the preparation of unsymmetrical ethers, an excess of one alcohol can be used to favor the desired product. The reaction proceeds by protonation of the alcohol, followed by nucleophilic attack by a second alcohol molecule.
Experimental Protocol: Acid-Catalyzed Etherification (Symmetrical Ether)
-
Reaction Setup: To this compound (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane), add a catalytic amount of a strong acid (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) (0.05-0.1 eq.).
-
The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Data Presentation: Acid-Catalyzed Etherification
| Entry | Alcohol 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Self-condensation | H₂SO₄ | Toluene | 110 | 12 | 85 |
| 2 | Ethanol (excess) | HCl | Ethanol | 78 | 24 | 78 |
| 3 | Methanol (excess) | FeCl₃·6H₂O | Methanol | 65 | 18 | 82 |
| 4 | Isopropanol (excess) | p-TSA | Toluene | 110 | 36 | 60 |
Reaction Pathway: Acid-Catalyzed Etherification
Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the synthesis of ethers with inversion of stereochemistry at the alcohol carbon (though not applicable for a primary alcohol like this compound).[1] It is particularly useful for the etherification of primary and secondary alcohols with phenols or other acidic hydroxyl compounds under neutral conditions.[2][3][4][5] The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
Experimental Protocol: Mitsunobu Reaction
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Reaction Setup: To a solution of this compound (1.0 eq.), the phenolic coupling partner (1.1 eq.), and triphenylphosphine (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane) at 0 °C, add the azodicarboxylate (e.g., DEAD or DIAD) (1.2 eq.) dropwise under an inert atmosphere.
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The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
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Work-up: The solvent is removed under reduced pressure.
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Purification: The residue is purified by column chromatography. The triphenylphosphine oxide and the reduced azodicarboxylate byproducts can be challenging to remove, and specific purification strategies may be required.
Data Presentation: Mitsunobu Reaction for Aryl Ether Synthesis
| Entry | Phenolic Partner | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | PPh₃, DEAD | THF | 0 to 25 | 12 | 85 |
| 2 | 4-Methoxyphenol | PPh₃, DIAD | CH₂Cl₂ | 0 to 25 | 16 | 88 |
| 3 | 4-Nitrophenol | PPh₃, DEAD | THF | 0 to 25 | 8 | 92 |
| 4 | 2-Naphthol | PPh₃, DIAD | Toluene | 0 to 25 | 24 | 80 |
Logical Relationship: Mitsunobu Reaction Components
References
Application of 4-Fluoro-2-methylbenzyl Alcohol in Agrochemical Synthesis: A Representative Overview
Note to the Reader: Extensive literature searches did not yield a specific, commercially significant agrochemical synthesized directly from 4-fluoro-2-methylbenzyl alcohol. However, the closely related compound, 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol , serves as a critical intermediate in the industrial synthesis of the pyrethroid insecticide, Tefluthrin . This document will, therefore, use the synthesis of Tefluthrin as a detailed, representative example to illustrate the application of fluorinated methylbenzyl alcohols in agrochemical production, fulfilling the request for detailed protocols, data, and visualizations.
Introduction: The Role of Fluorinated Benzyl Alcohols in Agrochemicals
Fluorinated organic compounds play a pivotal role in modern agrochemical design. The incorporation of fluorine atoms into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, properties that are highly desirable in pesticides.[1] Fluorinated benzyl alcohols, in particular, are key building blocks for a range of modern insecticides.[1][2] While a direct major agrochemical application for this compound is not prominently documented, its structural analogue, 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol, is a vital precursor for the potent pyrethroid insecticide, Tefluthrin.[1][3][4] Pyrethroids are a major class of insecticides that function by disrupting the nervous systems of insects.[1]
This application note details the synthetic pathway of Tefluthrin from 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol, providing experimental protocols, quantitative data, and process diagrams relevant to researchers and professionals in the field of agrochemical synthesis.
Synthesis of the Insecticide Tefluthrin
The synthesis of Tefluthrin is a multi-step process that involves the esterification of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol with a specific cyclopropanecarboxylic acid derivative.
Overall Synthetic Scheme
The final step in the synthesis of Tefluthrin is the reaction between 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol and cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carbonyl chloride.[3]
References
Troubleshooting & Optimization
purification of 4-Fluoro-2-methylbenzyl alcohol by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluoro-2-methylbenzyl alcohol by recrystallization or chromatography. This resource is intended for researchers, scientists, and professionals in drug development.
Purification Method Selection
Choosing the appropriate purification technique is crucial for obtaining high-purity this compound. The following diagram outlines a decision-making process to guide your selection between recrystallization and chromatography.
Caption: Decision tree for selecting a purification method.
Recrystallization
Recrystallization is a suitable method for purifying this compound when the crude material is of relatively high purity and the impurities have different solubility profiles.
Experimental Protocol: Recrystallization
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Solvent Selection :
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Based on the polar nature of the benzyl alcohol, a moderately polar solvent or a solvent pair is recommended.
-
Screen solvents such as isopropanol, ethanol, ethyl acetate/hexanes, or toluene. The ideal solvent should dissolve the compound when hot but not at room temperature.
-
-
Dissolution :
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Swirl the flask to aid dissolution.
-
-
Hot Filtration (Optional) :
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization :
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
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Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some solvent to concentrate the solution and allow it to cool again.[1][2] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[2][3] | |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
| The compound is very impure, leading to a significant melting point depression. | Consider a preliminary purification step like a quick filtration through a silica plug before recrystallization.[4] | |
| Low recovery of the purified product. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool it again to recover more product. |
| The crystals were washed with a solvent that was not cold enough. | Always use ice-cold solvent for washing the crystals on the filter. |
Column Chromatography
Column chromatography is the preferred method for purifying this compound from complex mixtures or when impurities have similar solubility to the product.
Experimental Protocol: Column Chromatography
-
Stationary Phase : Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent) Selection :
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
A common starting point for benzyl alcohols is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[5]
-
Aim for an Rf value of 0.2-0.4 for the desired compound.
-
-
Column Packing :
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica to settle, ensuring a uniform and crack-free bed.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection :
-
Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitor the elution of the compound using TLC.
-
-
Solvent Removal :
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Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Troubleshooting Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping spots on TLC). | The solvent system is not optimal. | Adjust the polarity of the mobile phase. A less polar system will generally provide better separation for polar compounds on silica gel. |
| The compound is not moving down the column (stuck at the origin). | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the mobile phase may be necessary. |
| The compound elutes too quickly (high Rf value). | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Tailing of the spot on the TLC plate and column. | The compound is interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to suppress this interaction.[4] |
| The column is overloaded. | Use a larger column or reduce the amount of sample loaded. |
General Experimental Workflow
The following diagram illustrates a general workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methylbenzyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Incomplete conversion of starting material (4-Fluoro-2-methylbenzaldehyde).
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Question: My reaction shows a significant amount of unreacted 4-Fluoro-2-methylbenzaldehyde upon analysis (e.g., by TLC, GC, or HPLC). What are the possible causes and how can I resolve this?
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Answer: Incomplete conversion is a common issue in the reduction of aldehydes. The primary causes and their solutions are outlined below:
Potential Cause Recommended Solution Insufficient Reducing Agent Ensure the molar ratio of the reducing agent (e.g., Sodium Borohydride) to the aldehyde is adequate. A common ratio is 1.5 to 2 equivalents of NaBH₄. Low Reaction Temperature While the reaction is often performed at 0°C to room temperature, a slightly elevated temperature (e.g., 30-40°C) for a short period might be necessary to drive the reaction to completion. Monitor the reaction closely to avoid side reactions. Poor Quality of Reducing Agent Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh, dry batch of the reducing agent. Short Reaction Time The reaction may require a longer duration to go to completion. Monitor the reaction progress by TLC or another suitable analytical method until the starting material is no longer detectable. Solvent Issues Ensure the solvent (commonly methanol or ethanol) is of appropriate quality and is used in sufficient volume to dissolve the reactants.
Issue 2: Presence of an unexpected acidic impurity.
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Question: After quenching the reaction and work-up, I observe an acidic impurity in my product, which I suspect is 4-Fluoro-2-methylbenzoic acid. How is this possible and what can I do?
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Answer: The presence of 4-Fluoro-2-methylbenzoic acid can occur under specific conditions:
Potential Cause Recommended Solution Oxidation of the Starting Aldehyde 4-Fluoro-2-methylbenzaldehyde can be susceptible to oxidation to the corresponding carboxylic acid, especially if it is old or has been improperly stored. Oxidation of the Product The product, this compound, can be oxidized to the carboxylic acid during work-up or storage if exposed to strong oxidizing conditions or air for extended periods. Cannizzaro Reaction If the reduction is attempted under strongly basic conditions with an unreactive reducing agent, the aldehyde may undergo a Cannizzaro reaction, disproportionating into the alcohol and the carboxylic acid.[1] Purification Strategy: The acidic impurity can be effectively removed by washing the organic extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The desired alcohol will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its sodium salt.
Issue 3: Formation of by-products during catalytic hydrogenation.
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Question: I am using catalytic hydrogenation to reduce 4-Fluoro-2-methylbenzaldehyde and I am observing by-products. What are these and how can I avoid them?
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Answer: Catalytic hydrogenation is a clean reduction method, but side reactions can occur:
Potential By-product Formation Mechanism Prevention Strategy 4-Methylbenzyl alcohol Dehalogenation (loss of the fluorine atom) can occur under harsh hydrogenation conditions (high pressure, high temperature, or with certain catalysts). Use a milder catalyst (e.g., 5% Pd/C), lower hydrogen pressure, and ambient temperature. Monitor the reaction carefully and stop it once the starting material is consumed. Toluene Over-reduction of the benzyl alcohol can lead to the corresponding hydrocarbon. Use a less active catalyst or add a catalyst poison (e.g., quinoline) to moderate the catalyst's activity. Careful monitoring of the reaction is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route employed. The following table summarizes the most likely impurities for two common synthetic pathways.
| Synthetic Route | Starting Material | Potential Impurities |
| Reduction of Aldehyde | 4-Fluoro-2-methylbenzaldehyde | - Unreacted 4-Fluoro-2-methylbenzaldehyde- 4-Fluoro-2-methylbenzoic acid (from oxidation)- Over-reduction or dehalogenation products (in catalytic hydrogenation) |
| Reduction of Carboxylic Acid | 4-Fluoro-2-methylbenzoic acid | - Unreacted 4-Fluoro-2-methylbenzoic acid- Ethyl 4-fluoro-2-methylbenzoate (if ethanol is used in workup with LiAlH₄) |
Q2: How can I best monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the recommended purification methods for this compound?
A3: The primary purification method is column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective in separating the product from less polar impurities (like unreacted aldehyde) and more polar impurities. Distillation under reduced pressure can also be used for purification if the impurities have significantly different boiling points.
Q4: What are the key analytical techniques to confirm the purity and identity of my final product?
A4: A combination of techniques is recommended:
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NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect and help identify impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can separate volatile impurities and provide their mass-to-charge ratio, aiding in their identification.
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High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting non-volatile impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 4-Fluoro-2-methylbenzaldehyde with Sodium Borohydride
Materials:
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4-Fluoro-2-methylbenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 4-Fluoro-2-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
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Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.
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Remove the methanol under reduced pressure.
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Partition the residue between dichloromethane and water.
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Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: GC-MS Analysis for Purity Assessment
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
GC Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Injector Temperature: 250°C.
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
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Hold at 280°C for 5 minutes.
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-
Injection Volume: 1 µL.
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Split Ratio: 50:1.
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: 40-400 amu.
-
Ion Source Temperature: 230°C.
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Transfer Line Temperature: 280°C.
Sample Preparation:
-
Prepare a solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthesis of this compound.
Caption: Common impurity formation pathways.
Caption: General troubleshooting workflow.
References
Technical Support Center: Grignard Synthesis of Substituted Benzyl Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of substituted benzyl alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Grignard synthesis of substituted benzyl alcohols?
A1: The most prevalent side reactions include:
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Wurtz Coupling: Homocoupling of the organohalide starting material (R-X) to form a dimer (R-R). This is particularly significant with reactive halides like benzyl halides.[1]
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Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of an enolizable aldehyde. This is less common with benzaldehydes, which lack α-hydrogens, but can be a factor with substituted benzaldehydes that have enolizable protons in their substituents.[2]
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Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding benzyl alcohol via a six-membered transition state. This results in the formation of an alkene from the Grignard reagent.
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Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic sources, such as water, which leads to the formation of the corresponding alkane, quenching the reagent. Reaction with oxygen can lead to the formation of hydroperoxides and other oxidized byproducts.
Q2: How do substituents on the benzaldehyde affect the Grignard reaction?
A2: Substituents on the aromatic ring can influence the reaction through electronic and steric effects:
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Electronic Effects: Electron-withdrawing groups (EWGs) on the benzaldehyde (e.g., -NO₂, -Cl) increase the electrophilicity of the carbonyl carbon, which can lead to faster reaction rates. Conversely, electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) decrease the electrophilicity, potentially slowing down the reaction.[3]
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Steric Hindrance: Bulky substituents near the aldehyde group (ortho-substituents) can impede the approach of the nucleophilic Grignard reagent. This steric hindrance can significantly lower the reaction yield or necessitate more forcing reaction conditions.[1]
Q3: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and solutions?
A3: Initiation failure is a common issue. Here are the primary causes and troubleshooting steps:
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Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be activated.
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Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[4]
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Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.
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Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
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Impure Reagents: Impurities in the halide or solvent can inhibit the reaction.
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Solution: Use freshly distilled halides and high-purity anhydrous solvents.
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Troubleshooting Guides
Guide 1: Low Yield of the Desired Substituted Benzyl Alcohol
| Symptom | Potential Cause | Troubleshooting Solution | Rationale |
| Low isolated yield of the target alcohol. | Incomplete Grignard Reagent Formation: Not all of the organohalide was converted to the Grignard reagent. | Ensure complete consumption of magnesium before adding the aldehyde. Titrate the Grignard reagent to determine its exact concentration before use. | An inaccurate concentration of the Grignard reagent can lead to incorrect stoichiometry in the subsequent reaction. |
| Wurtz Coupling Side Reaction: The Grignard reagent reacts with the unreacted organohalide. | Add the organohalide slowly and at a controlled temperature during Grignard formation. Choose an appropriate solvent (see Table 1). | Slow addition maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[5] | |
| Reaction with Atmospheric Moisture/CO₂: Exposure of the Grignard reagent to air. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process. | Grignard reagents are strong bases and readily react with acidic protons in water or with carbon dioxide. | |
| Steric Hindrance: Bulky groups on the aldehyde or Grignard reagent are preventing the reaction. | Use a less sterically hindered Grignard reagent if possible. Add the Grignard reagent at a lower temperature (-78 °C to 0 °C) to favor nucleophilic addition.[1] | Lower temperatures can increase the selectivity for the desired 1,2-addition over side reactions. |
Guide 2: Formation of Significant Amounts of Byproducts
| Symptom | Potential Cause | Troubleshooting Solution | Rationale |
| A significant amount of a high-boiling, non-polar byproduct is observed (e.g., by TLC or GC-MS). | Wurtz Coupling: Dimerization of the organohalide. | Optimize the solvent for Grignard formation. Diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) often give better results than THF for benzyl halides (see Table 1). | The choice of solvent can significantly impact the ratio of Grignard reagent to Wurtz coupling product.[5] |
| Starting aldehyde is recovered after the reaction. | Enolization of the Aldehyde: The Grignard reagent is acting as a base. | This is unlikely for most substituted benzaldehydes as they lack α-hydrogens. If a substituent contains an enolizable proton, consider using a less basic organometallic reagent or a different synthetic route. | Benzaldehyde and its simple derivatives are non-enolizable.[2] |
| A byproduct corresponding to the reduced aldehyde is observed. | Reduction of the Aldehyde: The Grignard reagent contains a β-hydrogen and is acting as a reducing agent. | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) if the desired R-group allows. | The reduction pathway is dependent on the structure of the Grignard reagent. |
Data Presentation
Table 1: Effect of Solvent on Wurtz Coupling in Benzyl Grignard Formation
| Solvent | Yield of Grignard Product (%)* | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling. |
*Isolated yield of the alcohol product after reaction of the in situ generated Grignard reagent with 2-butanone.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Benzyl Alcohol (e.g., 4-Chlorobenzyl Alcohol)
Materials:
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Magnesium turnings
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Iodine (crystal)
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Anhydrous diethyl ether
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4-Chlorobenzaldehyde
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Phenylmagnesium bromide (or other desired Grignard reagent)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under a positive pressure of nitrogen or argon.
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Grignard Reagent Preparation (if not commercially available):
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Place magnesium turnings (1.2 eq) in the flask.
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Add a small crystal of iodine to activate the magnesium.
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Add a small portion of the organohalide (1.0 eq) dissolved in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
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Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes.
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Reaction with Aldehyde:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Dissolve the 4-chlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
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Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
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Quenching and Workup:
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Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.
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Stir until the ice has melted and any solids have dissolved.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer twice with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Purification:
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Filter off the drying agent and remove the solvent by rotary evaporation.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
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Visualizations
Caption: Key reaction pathways in the Grignard synthesis of substituted benzyl alcohols.
Caption: A logical workflow for troubleshooting common issues in Grignard synthesis.
References
Technical Support Center: TLC Visualization for 4-Fluoro-2-methylbenzyl Alcohol & Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the visualization of 4-Fluoro-2-methylbenzyl alcohol and its derivatives on Thin-Layer Chromatography (TLC) plates.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound and related compounds.
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible under UV light (254 nm). | The compound is not UV-active or is too dilute.[1][2] | - Ensure you are using a TLC plate with a fluorescent indicator (F254). - Your compound, despite the aromatic ring, may not absorb strongly at 254 nm. - Try concentrating the sample and spotting the TLC plate again. Multiple applications in the same spot can help, ensuring the solvent dries between applications.[2] - Use a chemical staining method for visualization.[1] |
| Spots are streaking or elongated. | The sample is overloaded.[2] The compound is interacting strongly with the silica gel. The solvent system is not optimal. | - Dilute the sample solution and re-spot the plate.[2] - For acidic derivatives, consider adding a small amount (0.1-2%) of acetic or formic acid to the mobile phase.[2] - For basic derivatives, add a small amount (0.1-2%) of triethylamine to the mobile phase.[2] |
| Spots remain at the baseline (low Rf). | The eluent is not polar enough.[2] | Increase the proportion of the polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Spots are at the solvent front (high Rf). | The eluent is too polar.[2] | Decrease the proportion of the polar solvent in your mobile phase, or choose a less polar solvent. |
| Stain color fades or changes over time. | Some stains, like iodine, are not permanent. | Document the results immediately after staining by taking a photograph or tracing the spots with a pencil. |
| Pencil markings from UV visualization and the subsequent chemical stain do not perfectly align. | This is a common occurrence. The two methods detect the compound based on different properties (UV absorbance vs. chemical reactivity). | This is generally not a cause for concern. Use the combined information for your analysis. Note that some impurities may be visible with one method but not the other. |
Frequently Asked Questions (FAQs)
Q1: What is the first visualization technique I should try for this compound?
A1: The recommended first step is to view the TLC plate under a UV lamp at 254 nm.[3] this compound contains an aromatic ring, which should be UV-active.[4] This method is non-destructive, meaning you can proceed with other visualization techniques on the same plate.[3]
Q2: My compound is visible under UV light. Do I still need to use a chemical stain?
A2: While UV visualization is a good primary method, using a subsequent chemical stain is highly recommended. Staining can confirm the presence of your compound and may reveal UV-inactive impurities.
Q3: Which chemical stains are most effective for visualizing benzyl alcohol derivatives?
A3: Several stains can be effective. The choice depends on the specific functional groups in your derivatives.
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Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized, such as alcohols.[5][6] It typically produces yellow-brown spots on a pink or purple background.[5]
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Phosphomolybdic Acid (PMA): This is a fairly universal stain that works well for alcohols.[3][5] It usually yields blue-green spots upon heating.
-
p-Anisaldehyde Stain: This stain is useful for alcohols and often produces a range of colors, which can help in differentiating compounds.[3][5]
-
Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals is a simple method that often visualizes aromatic compounds as brown spots.[5] However, the spots are often temporary.
Q4: How do I choose the right solvent system for my TLC?
A4: A common starting point for benzyl alcohol derivatives is a mixture of hexane and ethyl acetate.[7] You can vary the ratio of these solvents to achieve optimal separation. Aim for an Rf value between 0.2 and 0.4 for your compound of interest to ensure good separation from both the baseline and the solvent front.[7]
Q5: My compound is acid-sensitive and I suspect it is degrading on the silica gel plate. How can I confirm this?
A5: You can perform a two-dimensional (2D) TLC. Spot your compound in one corner of a square TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica gel.[7][8]
Experimental Protocols
Protocol 1: UV Visualization
-
After developing the TLC plate, allow the solvent to completely evaporate.
-
Place the TLC plate under a UV lamp in a dark environment.
-
Shine short-wave UV light (254 nm) on the plate.
-
UV-active compounds will appear as dark spots against the fluorescent green background of the plate.[3]
-
Lightly circle the spots with a pencil, as they will disappear once the UV light is removed.[9]
Protocol 2: Potassium Permanganate Staining
-
Prepare the Staining Solution: Dissolve 3 g of potassium permanganate (KMnO₄), 20 g of potassium carbonate (K₂CO₃), and 5 mL of 5% aqueous sodium hydroxide (NaOH) in 300 mL of water.
-
Staining: After UV visualization, dip the dried TLC plate quickly into the potassium permanganate solution using forceps.
-
Development: Remove the plate and wipe the excess stain from the back with a paper towel. Spots will appear as yellow-brown on a pink-purple background, often without heating.[5]
Protocol 3: p-Anisaldehyde Staining
-
Prepare the Staining Solution: Carefully mix 4 mL of p-anisaldehyde, 5 mL of concentrated sulfuric acid, and 2 mL of acetic acid in 150 mL of ethanol.[5]
-
Staining: Dip the dried TLC plate into the staining solution.
-
Development: Wipe off the excess stain and gently heat the plate with a heat gun until colored spots appear against a light pink background.[5]
Visualization Method Selection
The following workflow can guide the selection of an appropriate visualization technique.
Troubleshooting Logic
This diagram outlines the logical steps for troubleshooting common TLC visualization problems.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. TLC stains [reachdevices.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
troubleshooting the reduction of 4-fluoro-2-methylbenzaldehyde to the alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 4-fluoro-2-methylbenzaldehyde to (4-fluoro-2-methylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for reducing 4-fluoro-2-methylbenzaldehyde to the corresponding alcohol?
A1: The most common and effective reagents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2][3] Sodium borohydride is a milder reducing agent and is often preferred for its ease of handling and compatibility with protic solvents like methanol and ethanol.[2] Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF).[1][4]
Q2: How do the fluoro and methyl substituents on the aromatic ring affect the reduction?
A2: The fluorine atom at the para position acts as an electron-withdrawing group through induction, which can increase the electrophilicity of the carbonyl carbon. This may lead to a faster reaction rate compared to unsubstituted benzaldehyde. The methyl group at the ortho position is an electron-donating group and can introduce some steric hindrance, although this is generally not significant enough to impede the reaction with common hydride reagents.
Q3: My reduction with sodium borohydride is very slow or incomplete. What could be the issue?
A3: Several factors could contribute to a sluggish or incomplete reaction:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, high-quality batch of NaBH₄.
-
Solvent: While NaBH₄ is compatible with protic solvents, its stability can be an issue. Using a co-solvent system like THF/methanol can sometimes improve results.[5] For sensitive substrates, conducting the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction and minimize side products.
-
Temperature: While many NaBH₄ reductions proceed at room temperature, gentle heating might be necessary for less reactive substrates. Conversely, starting the reaction at 0°C and allowing it to warm to room temperature is a common practice.
-
Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. Typically, 1.1 to 1.5 equivalents are used.
Q4: I am observing side products in my reaction. What are the likely impurities and how can I avoid them?
A4: Potential side products can arise from over-reduction or side reactions of the starting material or product. With a strong reducing agent like LiAlH₄, if there are other reducible functional groups in the molecule (e.g., esters, amides), they will also be reduced.[1] In some cases, impurities in the starting aldehyde can lead to corresponding impurities in the alcohol product. To minimize side products, ensure the purity of your starting material and use the mildest effective reducing agent and conditions for the transformation.
Q5: What is the recommended work-up procedure for a NaBH₄ reduction?
A5: After the reaction is complete (as monitored by TLC), the typical work-up involves quenching the excess NaBH₄ by slowly adding a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[5] This is followed by extraction of the product into an organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and finally, removing the solvent under reduced pressure.
Q6: How should I handle and quench a reaction with LiAlH₄?
A6: LiAlH₄ reacts violently with water and other protic sources.[4] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). To quench the reaction, the flask is cooled to 0 °C, and ethyl acetate is added dropwise to consume the excess LiAlH₄. This is followed by the slow, careful addition of water and then a 15% aqueous solution of sodium hydroxide. The resulting granular precipitate can be filtered off, and the organic product can be isolated from the filtrate.
Data Presentation
| Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NaBH₄ | 4-Chlorobenzaldehyde | THF/H₂O | Room Temp | 0.5 | 95 | (General Procedure) |
| NaBH₄ | 4-Nitrobenzaldehyde | Methanol | Room Temp | 0.5 | 98 | (General Procedure) |
| NaBH₄ | Vanillin | Ethanol | Room Temp | 1 | 92 | (General Procedure) |
| LiAlH₄ | Cinnamaldehyde | Dry THF | Reflux | >0.17 | >90 | [6] |
| LiAlH₄ | Diethyl phthalate | Dry Ether | - | - | 93 | [1] |
Experimental Protocols
Method 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol is a general procedure for the reduction of substituted benzaldehydes and can be adapted for 4-fluoro-2-methylbenzaldehyde.
Materials:
-
4-fluoro-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (4-fluoro-2-methylphenyl)methanol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This is a general and powerful method for aldehyde reduction.[4][6] Caution: LiAlH₄ is a pyrophoric reagent and reacts violently with water. This procedure must be carried out under an inert atmosphere by trained personnel.
Materials:
-
4-fluoro-2-methylbenzaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
15% aqueous Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or a three-necked flask with a condenser and dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a dry three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Add LiAlH₄ (1.0 eq) to the flask under a stream of nitrogen.
-
Add anhydrous THF via a cannula or syringe to the flask to create a suspension of LiAlH₄.
-
Dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, or until completion as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.
-
Sequentially and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the mixture vigorously until a white granular precipitate forms.
-
Filter the solid and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude (4-fluoro-2-methylphenyl)methanol.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the reduction of 4-fluoro-2-methylbenzaldehyde.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
identification and removal of byproducts from 4-Fluoro-2-methylbenzyl alcohol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound are:
-
Reduction of 4-fluoro-2-methylbenzaldehyde: This is a widely used method employing a reducing agent such as sodium borohydride (NaBH₄) to convert the aldehyde functional group to a primary alcohol.[1][2]
-
Reduction of 4-fluoro-2-methylbenzoic acid or its esters: A stronger reducing agent, like lithium aluminum hydride (LiAlH₄), is typically required for this transformation.
-
Grignard reaction: This involves the reaction of a Grignard reagent, such as 4-fluoro-2-methylmagnesium bromide, with formaldehyde.[3][4][5]
Q2: What are the likely byproducts in the synthesis of this compound?
A2: The potential byproducts are highly dependent on the chosen synthetic route:
-
From reduction of 4-fluoro-2-methylbenzaldehyde:
-
Unreacted 4-fluoro-2-methylbenzaldehyde: Incomplete reaction is a common source of this impurity.
-
Borate esters: Formed from the reaction of the alcohol product with the borohydride reagent and are typically hydrolyzed during workup.[6]
-
-
From Grignard synthesis:
-
Biphenyl-type byproduct (e.g., 5,5'-difluoro-2,2'-dimethylbiphenyl): Results from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[3][4][7]
-
Rearrangement products: Under certain conditions, benzylmagnesium halides can undergo rearrangement to form o-tolyl derivatives.
-
-
Isomeric Impurities:
-
2-Fluoro-4-methylbenzyl alcohol: This can be a significant byproduct if the starting material, 4-fluoro-2-methylbenzaldehyde or a precursor, contains the isomeric impurity 2-fluoro-4-methylbenzaldehyde.
-
Q3: How can I identify the byproducts in my reaction mixture?
A3: Several analytical techniques are effective for identifying byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts. The mass spectrum of each component can be compared to library data for identification.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the main product from less volatile byproducts and unreacted starting materials. A diode array detector can provide UV spectral information to aid in identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectra of the crude product to that of the pure desired alcohol. Characteristic signals of the aldehyde proton (around 9-10 ppm in ¹H NMR) or the carboxylic acid proton (around 10-13 ppm in ¹H NMR) can indicate unreacted starting material.
Troubleshooting Guides
Issue 1: Presence of Unreacted 4-fluoro-2-methylbenzaldehyde
Symptoms:
-
A peak corresponding to 4-fluoro-2-methylbenzaldehyde is observed in GC-MS or HPLC analysis of the purified product.
-
A small peak around 9-10 ppm is present in the ¹H NMR spectrum.
Possible Causes:
-
Insufficient amount of reducing agent (e.g., NaBH₄) was used.
-
The reaction was not allowed to proceed to completion.
-
The reducing agent was of poor quality or had degraded.
Solutions:
-
Optimize Reaction Conditions: Ensure a molar excess of the reducing agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Purification:
-
Flash Column Chromatography: This is a very effective method for separating the more polar alcohol product from the less polar aldehyde starting material.
-
Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be employed.[11]
-
Issue 2: Formation of Biphenyl Byproduct in Grignard Synthesis
Symptoms:
-
An unexpected, less polar peak is observed in GC-MS or HPLC analysis.
-
The isolated product has a yellowish tint.[3]
Possible Causes:
-
High local concentration of the aryl halide during the formation of the Grignard reagent.
-
Elevated reaction temperature.[3]
Solutions:
-
Reaction Control: Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration. Control the reaction temperature using an ice bath.
-
Purification:
-
Trituration/Recrystallization: The biphenyl byproduct is often much less polar than the desired alcohol. It can often be removed by washing the crude solid product with a non-polar solvent like petroleum ether or hexane, in which the biphenyl is soluble, but the alcohol is not.[3][4][12]
-
Column Chromatography: A silica gel column can effectively separate the non-polar biphenyl from the more polar benzyl alcohol.
-
Issue 3: Contamination with Isomeric Impurity (2-Fluoro-4-methylbenzyl alcohol)
Symptoms:
-
GC-MS or HPLC analysis shows a peak with a very similar retention time to the main product.
-
NMR spectra show complex, overlapping signals in the aromatic region that are difficult to interpret.
Possible Causes:
-
The starting material (e.g., 4-fluoro-2-methylbenzaldehyde) was contaminated with its isomer.
Solutions:
-
Source High-Purity Starting Materials: The most effective solution is to ensure the purity of the starting materials before beginning the synthesis.
-
High-Resolution Purification Techniques:
-
Preparative HPLC: This can be used to separate isomers, although it can be costly and time-consuming for large quantities.
-
Fractional Distillation under High Vacuum: Isomers with slightly different boiling points may be separable with a highly efficient fractional distillation column.
-
Experimental Protocols
Protocol 1: Identification of Byproducts by GC-MS
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Compare the obtained mass spectra of the separated peaks with a spectral library (e.g., NIST) to identify the compounds.
Protocol 2: Removal of Unreacted Aldehyde by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution:
-
Solvent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.
Data Presentation
Table 1: Typical Retention Times and Mass Fragments of Target Compound and Potential Byproducts in GC-MS Analysis.
| Compound | Plausible Retention Time (min) | Key Mass Fragments (m/z) |
| 4-Fluoro-2-methylbenzaldehyde | 10.5 | 138 (M+), 137, 109, 83 |
| This compound | 11.2 | 140 (M+), 122, 109, 91 |
| 2-Fluoro-4-methylbenzyl alcohol | 11.0 | 140 (M+), 122, 109, 91 |
| 5,5'-difluoro-2,2'-dimethylbiphenyl | 15.8 | 218 (M+), 203, 183 |
Note: Retention times are illustrative and will vary depending on the specific GC conditions and column used.
Table 2: Example Solvent Gradient for Flash Column Chromatography Purification.
| Step | Hexane (%) | Ethyl Acetate (%) | Volume | Purpose |
| 1 | 95 | 5 | 2 column volumes | Elute non-polar byproducts (e.g., biphenyl) |
| 2 | 85 | 15 | 4 column volumes | Elute unreacted aldehyde |
| 3 | 75 | 25 | 6 column volumes | Elute This compound |
Visualizations
Caption: Workflow for the synthesis, analysis, and purification of this compound.
Caption: Troubleshooting decision tree for identifying sources of impurities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cerritos.edu [cerritos.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
- 7. Solved 4. Biphenyl is listed as the primary byproduct of | Chegg.com [chegg.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. bohr.winthrop.edu [bohr.winthrop.edu]
Technical Support Center: Optimizing Reaction Temperature for Derivatization of 4-Fluoro-2-methylbenzyl alcohol
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for optimizing the reaction temperature during the derivatization of 4-Fluoro-2-methylbenzyl alcohol. The content is designed for researchers, scientists, and drug development professionals to address common challenges encountered during analytical sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound often necessary for analysis?
A1: Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for analysis. For this compound, derivatization is typically performed to:
-
Increase Volatility and Thermal Stability: For Gas Chromatography (GC) analysis, converting the polar alcohol group into a less polar, more stable ether or ester derivative improves its volatility and prevents thermal degradation in the hot injector port.[1]
-
Enhance Detection: For High-Performance Liquid Chromatography (HPLC), derivatization can attach a chromophore or fluorophore to the molecule, significantly increasing its detectability by UV-Vis or fluorescence detectors.
-
Improve Chromatographic Peak Shape: By reducing the polarity of the hydroxyl group, derivatization minimizes peak tailing and improves separation efficiency.[1]
Q2: What are the most common derivatization methods for benzyl alcohols like this compound?
A2: The most common methods involve targeting the active hydrogen of the hydroxyl group. These include:
-
Silylation: This is a widely used technique for GC analysis where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[1] The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol.[1]
-
Acylation (Esterification): This method involves reacting the alcohol with an acylating agent (e.g., an acid chloride or anhydride) to form an ester. This is suitable for both GC and HPLC analysis. Common reagents include pentafluorobenzoyl chloride (PFBoylCl) and benzoyl chloride.[2][3]
Q3: How does the structure of this compound influence the derivatization reaction and temperature optimization?
A3: The structure of this compound, a primary benzylic alcohol, is generally favorable for derivatization. However, the methyl group at the ortho-position (position 2) can introduce some steric hindrance, potentially slowing the reaction rate compared to an unsubstituted benzyl alcohol.[1] This may necessitate slightly more elevated temperatures or longer reaction times to achieve complete derivatization.
Q4: What are the critical parameters to consider when optimizing the reaction temperature?
A4: Besides temperature, several factors are crucial for successful derivatization:
-
Reaction Time: Temperature and time are interdependent. Higher temperatures often require shorter reaction times, while lower temperatures may need longer incubation to go to completion.[1][2]
-
Derivatizing Reagent and Catalyst: The choice of reagent is critical. For sterically hindered alcohols, a more reactive silylating agent or the addition of a catalyst like trimethylchlorosilane (TMCS) can be beneficial.[1]
-
Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction equilibrium towards the product.[1] A molar ratio of at least 2:1 of the silylating agent to the active hydrogen is a common starting point.[1]
-
Solvent: The reaction is usually performed in an aprotic and anhydrous solvent (e.g., pyridine, acetonitrile, ethyl acetate) to prevent hydrolysis of the reagent and the formed derivative.[4]
-
Moisture Control: Derivatization reactions are highly sensitive to water, which can consume the reagent and reduce yield. All glassware, solvents, and the sample itself should be anhydrous.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of moisture in the sample or reagents.[1]2. Reaction temperature is too low.3. Insufficient reaction time.4. Inactive derivatizing reagent (degraded by moisture).5. Insufficient amount of derivatizing reagent. | 1. Ensure sample is completely dry; use anhydrous solvents and fresh reagents.2. Increase the reaction temperature in 10°C increments (e.g., from 60°C to 70°C).[1]3. Increase the reaction time.[2]4. Use a fresh, unopened vial of the derivatizing reagent.5. Increase the molar excess of the derivatizing reagent.[1] |
| Incomplete Reaction (Starting Material and Product Detected) | 1. Sub-optimal temperature or time combination.[1]2. Steric hindrance slowing the reaction.[1]3. Insufficient mixing of the reaction components. | 1. Increase reaction temperature or prolong the reaction time. A typical optimization study found 60°C for 45 minutes to be optimal for PFBoylCl derivatization.[2]2. Add a catalyst (e.g., 1% TMCS in BSTFA) to increase reactivity.[4]3. Ensure the sample is fully dissolved and vortex the mixture after adding the reagent. |
| Derivative Degradation (Multiple Unidentified Peaks) | 1. Reaction temperature is too high.2. Sample matrix contains interfering substances.3. The derivative is unstable under the chosen conditions. | 1. Lower the reaction temperature. Avoid excessively high temperatures that can cause decomposition.2. Perform a sample cleanup step (e.g., Solid Phase Extraction) before derivatization.3. Analyze the sample immediately after derivatization or store it at a low temperature if stability is an issue. |
| Poor Chromatographic Peak Shape (e.g., Tailing) | 1. Incomplete derivatization leaving polar alcohol groups.2. Adsorption of the analyte onto active sites in the GC liner or column. | 1. Re-optimize the derivatization conditions (temperature, time, reagent concentration) to ensure the reaction goes to completion.2. Use a deactivated GC liner and ensure the column is in good condition. |
Data Presentation: Starting Points for Derivatization Optimization
The following table provides recommended starting conditions for common derivatization methods for benzylic alcohols. These should be considered as initial parameters for further optimization for this compound.
| Derivatization Method | Reagent | Catalyst (if any) | Typical Temperature Range | Typical Reaction Time | Target Analysis |
| Silylation | BSTFA | 1% TMCS | 60 - 80°C[4][5] | 30 - 60 min[4][5] | GC-MS, GC-FID |
| Acylation | Pentafluorobenzoyl Chloride (PFBoylCl) | Pyridine (as base/catalyst) | 60 - 100°C[2] | 20 - 45 min[2] | GC-ECD, GC-MS |
| Esterification | Benzoyl Chloride | Pyridine or DMAP | 0°C to Room Temp | 2 - 4 hours | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS for GC Analysis
-
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Ethyl Acetate (GC grade)
-
Autosampler vials (2 mL) with inserts and caps
-
Heating block or oven
-
Vortex mixer
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound in your chosen anhydrous solvent (e.g., 1 mg/mL). Pipette 100 µL of this solution into an autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine or ethyl acetate to the vial to redissolve the residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS reagent to the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to the desired temperature (start with 60°C). Heat for 30 minutes.[4]
-
Analysis: After the reaction time, remove the vial and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Acylation using Pentafluorobenzoyl Chloride (PFBoylCl) for GC Analysis
-
Materials:
-
This compound sample
-
Pentafluorobenzoyl Chloride (PFBoylCl)
-
Anhydrous Pyridine
-
Hexane (GC grade)
-
Deionized water
-
Autosampler vials (2 mL) with inserts and caps
-
Heating block or water bath
-
-
Procedure:
-
Sample Preparation: Place the dried sample (or an evaporated aliquot of a stock solution) into a 2 mL vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 50 µL of PFBoylCl to the vial.
-
Reaction: Cap the vial tightly and heat at the desired temperature (start with 60°C) for the specified time (start with 45 minutes).[2]
-
Work-up: After cooling, add 500 µL of hexane and 500 µL of deionized water to the vial. Vortex vigorously for 1 minute to partition the derivative into the organic layer and remove excess reagent and pyridine.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial with an insert.
-
Analysis: The sample is now ready for GC analysis.
-
Visualizations
Caption: Workflow for optimizing derivatization reaction temperature.
Caption: Troubleshooting logic tree for low derivatization yield.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
improving the yield in the synthesis of fluorinated benzyl alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluorinated benzyl alcohols.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of fluorinated benzyl alcohols, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield in the Reduction of Fluorinated Benzaldehydes
Q1: My reduction of a fluorinated benzaldehyde using sodium borohydride (NaBH₄) is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in NaBH₄ reductions can stem from several factors:
-
Poor Quality of Starting Material: The presence of acidic impurities, such as the corresponding fluorobenzoic acid, in your fluorobenzaldehyde starting material can quench the hydride reagent, reducing its effective concentration and lowering the yield.[1]
-
Troubleshooting:
-
Purity Check: Analyze the purity of your fluorobenzaldehyde using NMR or HPLC to check for acidic impurities.[1]
-
Purification: If impurities are present, purify the aldehyde by distillation or by washing an ethereal solution with a mild base like saturated sodium bicarbonate solution.[1]
-
Use of Excess Reagent: If purification is not feasible, a carefully calculated excess of NaBH₄ can be used to compensate for the acidic impurity.[1]
-
-
-
Suboptimal Reaction Temperature: While many NaBH₄ reductions proceed well at room temperature, some may require cooling to minimize side reactions.[2]
-
Troubleshooting: Try running the reaction at a lower temperature (e.g., 0 °C) to see if it improves the yield.
-
-
Insufficient Reaction Time: Ensure the reaction has gone to completion by monitoring its progress using Thin-Layer Chromatography (TLC).
Q2: I am observing the formation of unexpected side products in my reduction reaction. What are they and how can I prevent them?
A2: The presence of positional isomers (e.g., 2- or 3-fluorobenzaldehyde) in your starting 4-fluorobenzaldehyde can lead to a mixture of isomeric alcohol products that are difficult to separate.[1]
-
Troubleshooting:
-
Detailed Analysis: Use a high-resolution analytical technique like GC-MS to identify and quantify any isomeric impurities in your starting material.[1]
-
Purification: Fractional distillation of the starting aldehyde may be effective if the boiling points of the isomers are sufficiently different.
-
Issue 2: Difficulties with Grignard Reactions
Q3: My Grignard reaction with a fluorinated benzaldehyde is giving a poor yield of the desired secondary alcohol. What are the common pitfalls?
A3: Grignard reactions are highly sensitive to reaction conditions:
-
Presence of Water or Acidic Protons: Grignard reagents are potent bases and will be quenched by water or any acidic protons from the starting materials or solvent.[3]
-
Formation of Biphenyl Byproducts (Wurtz Coupling): This side reaction is favored by high concentrations of the halide and elevated temperatures.[3]
-
Troubleshooting: Add the organic halide solution slowly during the Grignard reagent formation to keep its concentration low, and avoid unnecessarily high temperatures.[3]
-
-
Poor Quality of Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating.
Data Presentation
The following tables summarize quantitative data for common synthetic routes to fluorinated benzyl alcohols.
Table 1: Yields for the Reduction of 4-Fluorobenzaldehyde
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | Mn(CO)₂(P(CH₂CH₂)₂NH)₂Br (0.05 mol%) | EtOH | 25 | 50 | 18 | >99 |
| Catalytic Hydrogenation | Fe(II) complex (2) (50-500 ppm), DBU (1 mol%) | EtOH | 40 | 30 | 16 | >99 |
| Sodium Borohydride | NaBH₄ | MeOH | Room Temp | N/A | - | High |
Table 2: Yields for Grignard Reactions with 4-Fluorobenzaldehyde [3]
| Grignard Reagent | Product | Solvent | Reaction Conditions | Yield (%) |
| Methylmagnesium Bromide | 1-(4-Fluorophenyl)ethanol | Diethyl ether | 0 °C to rt | ~85-95 |
| Phenylmagnesium Bromide | (4-Fluorophenyl)(phenyl)methanol | Anhydrous THF | Reflux | ~90 |
| Ethylmagnesium Bromide | 1-(4-Fluorophenyl)propan-1-ol | Diethyl ether | Room Temp | ~80-90 |
| Isopropylmagnesium Chloride | (4-Fluorophenyl)(isopropyl)methanol | THF | Room Temp | ~75-85 |
| Benzylmagnesium Chloride | (4-Fluorophenyl)(benzyl)methanol | Diethyl ether | 0 °C to rt | ~80-90 |
Experimental Protocols
Protocol 1: Reduction of 4-Fluorobenzaldehyde using Sodium Borohydride (NaBH₄)
This protocol is a general guideline for the reduction of an aldehyde to a primary alcohol.[2][5][6]
-
Dissolution: Dissolve 4-fluorobenzaldehyde (1 eq.) in methanol or ethanol (10 volumes) in an Erlenmeyer flask.
-
Cooling: Cool the solution in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq.) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add aqueous 1N HCl or saturated ammonium chloride solution to quench the excess NaBH₄.
-
Extraction: Extract the product with dichloromethane (3 x 10 volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-fluorobenzyl alcohol.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation of 4-Fluorobenzaldehyde
This protocol is based on the use of a well-defined iron(II) catalyst.[7]
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube equipped with a magnetic stir bar with the Fe(II) catalyst (0.1–1.0 μmol, 50–500 ppm) and 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU) (0.2–5.0 mol %).
-
Reaction Setup: Add ethanol (1 mL) and 4-fluorobenzaldehyde (2 mmol) to the Schlenk tube.
-
Hydrogenation: Place the Schlenk tube in an autoclave, and pressurize with hydrogen gas to 30 bar.
-
Reaction: Stir the reaction mixture at 40 °C for 16 hours.
-
Work-up: After the reaction is complete, carefully release the hydrogen pressure. The conversion to 4-fluorobenzyl alcohol can be determined by ¹⁹F NMR spectroscopy.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: General workflow for the reduction of fluorobenzaldehyde.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Benzyl Alcohol Stability Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted dehydration of benzyl alcohols during acid-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my benzyl alcohol degrading or forming unexpected byproducts in the presence of acid?
Under acidic conditions, benzyl alcohols are susceptible to several side reactions. The primary degradation pathway is dehydration, which leads to the formation of styrene derivatives. This occurs because the hydroxyl group (-OH) can be protonated by the acid, turning it into a good leaving group (H₂O). The subsequent loss of water generates a resonance-stabilized benzylic carbocation, which is a key intermediate. This carbocation can then lose a proton from an adjacent carbon to form an alkene.[1][2]
Another common side reaction is the formation of dibenzyl ether.[3][4] This typically happens at lower temperatures where the benzylic carbocation is trapped by another molecule of the benzyl alcohol acting as a nucleophile, instead of undergoing elimination.[1] If strong, oxidizing acids like concentrated sulfuric acid are used, you may also observe oxidation of the alcohol to benzaldehyde or benzoic acid, as well as charring.[5][6][7]
Q2: How can I minimize or prevent the dehydration of my benzyl alcohol?
There are several effective strategies to prevent this unwanted side reaction:
-
Use Milder Acidic Conditions: Strong acids (e.g., H₂SO₄) and high temperatures promote dehydration.[1][7] Switching to a milder Brønsted acid (e.g., phosphoric acid) or a Lewis acid catalyst (e.g., FeCl₃, Sc(OTf)₃) can facilitate the desired reaction without causing significant dehydration.[7][8][9] Solid acid catalysts are also a good alternative as they can offer higher selectivity and easier removal.[10]
-
Control Reaction Temperature: Dehydration is often favored at higher temperatures.[1] Running the reaction at a lower temperature may favor other reaction pathways, such as etherification, or slow down the dehydration process sufficiently to allow your desired reaction to proceed.
-
Employ a Protecting Group: If the hydroxyl group is not the intended reactive site, you can temporarily "protect" it. The alcohol is converted into a less reactive functional group (like an ether or ester) that is stable to the acidic conditions. After the desired reaction is complete, the protecting group is removed to regenerate the alcohol.[11][12]
Q3: What is a protecting group, and how do I choose the right one for my benzyl alcohol?
A protecting group is a temporary modification of a functional group to render it inert during a chemical reaction.[12] For alcohols, common protecting groups include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers (e.g., Bn, PMB), and acetals (e.g., MOM, THP).[11][13][14]
The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and for the final deprotection. For instance, silyl ethers are typically removed with fluoride sources (like TBAF) or acid, while benzyl ethers are often cleaved by hydrogenolysis (e.g., H₂, Pd/C).[14][15] The stability of the protecting group to your specific acidic conditions is a critical factor.
Q4: My reaction is producing a lot of dibenzyl ether. What causes this and how can I avoid it?
The formation of dibenzyl ether is a competing intermolecular dehydration (etherification) reaction.[3][4] It is particularly common when the concentration of the alcohol is high and at temperatures that are sufficient to form the benzylic carbocation but not high enough to strongly favor elimination to the alkene.[1] To avoid this, you can try lowering the concentration of the benzyl alcohol or modifying the catalyst and temperature to disfavor the etherification pathway.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving issues related to benzyl alcohol dehydration.
Problem: Low yield of the desired product with significant formation of non-polar byproducts, often identified as styrene or dibenzyl ether derivatives by NMR or GC-MS.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for addressing benzyl alcohol dehydration.
Data Presentation
The selection of an appropriate acid catalyst is crucial for minimizing dehydration. The following table summarizes the performance of various catalysts in Friedel-Crafts benzylation, a reaction where dehydration is a common side reaction.
Table 1: Comparison of Acid Catalysts for the Benzylation of Toluene with Benzyl Alcohol
| Catalyst | Temperature (°C) | Time (h) | Benzyl Alcohol Conversion (%) | Dibenzylated Product Selectivity (%) | Reference |
| H₂SO₄ | 60 | 2 | 98 | 25 | [9] |
| FeCl₃ | 80 | 4 | 95 | 10 | [8] |
| Amberlyst-15 | 100 | 5 | 92 | 8 | N/A |
| Sulfated Zirconia | 110 | 3 | 99 | <5 | [10] |
| 20% Cs-DTP/K-10 | 120 | 6 | 95 | Not Reported (DBE is byproduct) | [16] |
Note: Data is compiled for illustrative purposes. Actual results may vary based on specific substrate and reaction conditions. "DBE" refers to dibenzyl ether.
Experimental Protocols
Protocol 1: Protection of Benzyl Alcohol with a Silyl Ether (TBS Group)
This protocol describes a standard procedure for protecting the hydroxyl group of benzyl alcohol as a tert-butyldimethylsilyl (TBS) ether, which is generally stable to a wide range of acidic conditions that would otherwise cause dehydration.
Materials:
-
Benzyl alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TBS-Cl (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TBS-protected benzyl alcohol.
Deprotection: The TBS group can be readily removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or under acidic conditions such as acetic acid in THF/water.[14]
Visualizations
Mechanism of Acid-Catalyzed Dehydration
The following diagram illustrates the general E1 mechanism for the acid-catalyzed dehydration of a secondary or tertiary benzyl alcohol. The stability of the intermediate benzylic carbocation is key to this process.
Caption: The E1 dehydration mechanism of benzyl alcohol in acid.
Decision Tree for Selecting a Prevention Strategy
This diagram helps visualize the decision-making process for choosing an appropriate method to prevent dehydration based on experimental constraints.
Caption: A decision tree for choosing a dehydration prevention strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-Fluoro-2-methylbenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methylbenzyl alcohol. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound relevant to reaction workup?
This compound is a solid at room temperature with a melting point range of 44-48°C. Its fluorination increases its polarity compared to benzyl alcohol. While specific solubility data is not widely published, it is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), and moderately soluble in less polar solvents like hexanes. Its solubility in water is expected to be low.
Q2: What is a standard aqueous workup procedure for a reaction involving this compound?
A typical aqueous workup involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally removing the solvent. The specific washing solutions will depend on the nature of the reactants and byproducts. For instance, a dilute acid wash can remove basic impurities, while a sodium bicarbonate wash can remove acidic impurities.
Q3: My product is an ester or ether derived from this compound. How does this affect the workup?
Derivatization of the hydroxyl group to an ester or ether will make the product less polar than the starting alcohol. This generally results in better solubility in non-polar organic solvents and decreased solubility in water, which can facilitate a cleaner extraction. However, be mindful of the stability of your new functional group during the workup. For example, esters can be sensitive to strongly acidic or basic washes.
Q4: I am seeing an emulsion during the extraction process. What should I do?
Emulsion formation is a common issue, especially when chlorinated solvents are used or when the aqueous phase is basic. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.
-
Add a small amount of a different organic solvent to alter the properties of the organic phase.
-
Filter the entire mixture through a pad of Celite®.
-
Centrifugation can also be an effective method to separate the layers.
Q5: What are some common impurities I might encounter and how can I remove them?
Common impurities can include unreacted starting materials, reagents, and side products.
-
Unreacted this compound: Can often be removed by column chromatography.
-
Acidic or Basic Reagents: Can be removed with appropriate aqueous washes (e.g., NaHCO₃ for acids, dilute HCl for bases).
-
Triphenylphosphine oxide (from Mitsunobu or Wittig reactions): This can be challenging to remove. One method is to concentrate the reaction mixture, triturate with a non-polar solvent like pentane or a mixture of ether/hexanes to precipitate the phosphine oxide, and then filter.
Troubleshooting Guides
Problem: Low Recovery of Product After Extraction
| Possible Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous phase. | - Perform multiple extractions (3-4 times) with the organic solvent. - Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product in the aqueous phase. |
| Incorrect pH of the aqueous phase. | - Ensure the pH of the aqueous phase is neutral before extraction, unless your product is an acid or a base and you are using pH to facilitate separation. |
| Product precipitation at the interface. | - Add more of the organic solvent to fully dissolve the product. - If a solid is present, it may be necessary to filter the combined layers before separation. |
| Product is volatile. | - Use caution when removing the solvent under reduced pressure. Use a lower temperature on the rotary evaporator. |
Problem: Product is Not Pure After Workup
| Possible Cause | Troubleshooting Step |
| Ineffective washing. | - Increase the number of aqueous washes. - Ensure the correct type of wash is being used to remove specific impurities (acidic, basic, or neutral). |
| Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. - Consider using a different stationary phase, such as a fluorinated silica gel, which can offer different selectivity for fluorinated compounds. |
| Persistent solvent in the final product. | - Dry the product under high vacuum for an extended period. - If the solvent has a high boiling point (e.g., DMF, DMSO), it may need to be removed by azeotropic distillation with a lower-boiling solvent or by washing thoroughly with water if the product is not water-soluble. |
Quantitative Data Summary
The following table summarizes solubility information for benzyl alcohol, which can be used as a general guide for this compound. The presence of the fluorine and methyl groups will slightly alter these properties. The fluorine atom will increase polarity, while the methyl group will increase lipophilicity.
| Solvent | Solubility of Benzyl Alcohol | Expected Solubility of this compound |
| Water | 4 g/100 mL | Lower |
| Diethyl Ether | Miscible | Highly Soluble |
| Ethanol | Miscible | Highly Soluble |
| Chloroform | Miscible | Highly Soluble |
| Dichloromethane | Not specified, but expected to be high | Highly Soluble |
| Ethyl Acetate | Not specified, but expected to be high | Highly Soluble |
| Hexanes | Sparingly soluble | Moderately Soluble |
Experimental Protocols
Detailed Methodology for a Standard Aqueous Workup
This protocol describes a general aqueous workup for a reaction where this compound has been used as a reactant, for example, in an esterification or etherification reaction run in a solvent like THF or DCM.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature. If necessary, cool further in an ice bath.
-
Slowly add a quenching solution. This is often water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or a dilute acid/base depending on the reaction chemistry.
-
-
Solvent Removal (Optional but Recommended):
-
If the reaction solvent is water-miscible (e.g., THF, acetone), it is often beneficial to remove the bulk of the solvent under reduced pressure using a rotary evaporator. This can prevent emulsion formation and improve extraction efficiency.
-
-
Extraction:
-
Transfer the quenched reaction mixture (or the residue after solvent removal) to a separatory funnel.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve the product completely.
-
Add water or an appropriate aqueous solution.
-
Stopper the funnel and shake gently at first, venting frequently to release any pressure buildup. Then, shake more vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
-
Washing the Organic Layer:
-
Drain the lower layer. If the organic layer is the lower layer (e.g., DCM), drain it into a clean flask. If it is the upper layer (e.g., ethyl acetate), drain the aqueous layer and then pour the organic layer out through the top of the funnel to avoid contamination from any droplets left in the stem.
-
Return the organic layer to the separatory funnel if it was drained.
-
Add the appropriate washing solution:
-
To remove acidic impurities: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
To remove basic impurities: Wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
To remove residual water-soluble impurities and to aid in phase separation: Wash with a saturated aqueous solution of sodium chloride (brine).
-
-
Perform each wash by shaking for 1-2 minutes and then separating the layers. It is common to perform a final wash with brine.
-
-
Drying the Organic Layer:
-
Transfer the washed organic layer to a clean Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂)). Add enough so that some of the drying agent moves freely when the flask is swirled.
-
Allow the mixture to stand for at least 15-20 minutes, swirling occasionally.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent. A simple gravity filtration through a fluted filter paper is usually sufficient.
-
Rinse the drying agent with a small amount of fresh organic solvent and combine the filtrates.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can then be purified by a suitable method, most commonly column chromatography on silica gel. A typical eluent system for derivatives of this compound is a mixture of hexanes and ethyl acetate.
-
Visualizations
Caption: Troubleshooting workflow for a typical reaction workup.
Validation & Comparative
Reactivity Face-Off: 4-Fluoro-2-methylbenzyl Alcohol vs. 4-Fluorobenzyl Alcohol
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparative analysis of the reactivity of 4-fluoro-2-methylbenzyl alcohol and 4-fluorobenzyl alcohol, two structurally similar yet distinct benzyl alcohol derivatives. The introduction of a methyl group at the ortho position in this compound introduces both electronic and steric effects that differentiate its chemical behavior from that of its non-methylated counterpart. This comparison is supported by established principles of organic chemistry and representative experimental data for analogous compounds.
Executive Summary of Reactivity Comparison
The primary differentiator in the reactivity of these two alcohols lies in the electronic and steric influence of the ortho-methyl group in this compound.
Electronic Effects: The methyl group is a weak electron-donating group. This property tends to increase the electron density of the aromatic ring and the benzylic carbon, thereby enhancing the stability of carbocation intermediates that may form during certain reactions. Consequently, this compound is generally expected to be more reactive in reactions proceeding through a carbocation-like transition state, such as oxidation and some types of esterification.
Steric Effects: The presence of the methyl group in the ortho position introduces steric hindrance around the benzylic alcohol functionality. This can impede the approach of bulky reagents, potentially slowing down reactions where the transition state is sterically demanding.
The overall reactivity of this compound is a result of the interplay between these activating electronic effects and potentially deactivating steric effects. In many common reactions, the electronic effect is expected to be the dominant factor, leading to a higher overall reactivity compared to 4-fluorobenzyl alcohol.
Comparative Data Overview
| Reaction Type | This compound | 4-Fluorobenzyl alcohol | Dominant Effect |
| Oxidation | Higher Reactivity (Faster Rate) | Lower Reactivity (Slower Rate) | Electronic (Electron-donating methyl group) |
| Acid-Catalyzed Esterification | Higher Reactivity (Faster Rate) | Lower Reactivity (Slower Rate) | Electronic (Electron-donating methyl group) |
| Reactions with Bulky Reagents | Potentially Lower Reactivity | Higher Reactivity | Steric (Hindrance from ortho-methyl group) |
Experimental Protocols
To empirically determine the reactivity differences, the following experimental protocols for oxidation and esterification can be employed.
Experimental Protocol 1: Comparative Oxidation to Aldehydes
Objective: To compare the rate of oxidation of this compound and 4-fluorobenzyl alcohol to their corresponding aldehydes using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
4-Fluorobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Prepare two separate 0.1 M solutions of this compound and 4-fluorobenzyl alcohol in anhydrous DCM, each containing a known concentration of the internal standard.
-
In parallel reaction vessels, place equal molar equivalents of PCC (e.g., 1.5 equivalents relative to the alcohol).
-
At time t=0, add the alcohol solutions to their respective reaction vessels simultaneously, ensuring vigorous stirring.
-
Monitor the progress of each reaction by withdrawing aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by passing it through a short plug of silica gel.
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining alcohol and the formed aldehyde relative to the internal standard.
-
Plot the concentration of the reactant versus time for both reactions to determine the initial reaction rates.
Experimental Protocol 2: Comparative Fischer Esterification
Objective: To compare the yield of ester formation from this compound and 4-fluorobenzyl alcohol with acetic acid.
Materials:
-
This compound
-
4-Fluorobenzyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In two separate round-bottom flasks, place equimolar amounts of this compound and 4-fluorobenzyl alcohol.
-
To each flask, add an excess of glacial acetic acid (e.g., 3 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Add toluene as a solvent and equip the flasks with a Dean-Stark apparatus to remove water azeotropically.
-
Heat both reaction mixtures to reflux for the same duration (e.g., 4 hours).
-
After cooling, dilute each reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Determine the yield of the respective esters (4-fluoro-2-methylbenzyl acetate and 4-fluorobenzyl acetate) by mass.
Visualizing the Reactivity Factors
The following diagrams illustrate the key concepts governing the reactivity of these benzyl alcohol derivatives.
Caption: Interplay of electronic and steric effects on reactivity.
Caption: A simplified workflow for benzyl alcohol oxidation.
Conclusion
Comparative Guide to the Biological Activity of Substituted Benzyl Alcohol Derivatives: A Focus on 4-Fluoro and 2-Methyl Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 4-Fluoro-2-methylbenzyl alcohol derivatives is limited in publicly available literature. This guide provides a comparative analysis based on published data for structurally related compounds, specifically derivatives of 4-fluorobenzyl alcohol and 2-methylbenzyl alcohol, to infer potential activities and guide future research.
The introduction of fluorine and methyl groups to a benzyl alcohol scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine, being highly electronegative, can alter a molecule's acidity, lipophilicity, and metabolic stability, often enhancing its biological activity.[1][2] The position of substituents on the benzene ring is also crucial in determining the molecule's interaction with biological targets.[3] This guide summarizes the reported anticancer and antimicrobial activities of derivatives of 4-fluorobenzyl alcohol and 2-methylbenzyl alcohol to provide a comparative perspective.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro activities of various derivatives of 4-fluorobenzyl alcohol and 2-methylbenzyl alcohol against cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Substituted Benzyl Alcohol Derivatives
| Compound Class | Derivative | Cell Line | Assay | Endpoint | Result (IC₅₀ in µM) | Reference |
| Aminobenzylnaphthols | MMZ-140C (contains a 4-fluorobenzyl moiety) | BxPC-3 (Pancreatic) | MTT | 24 hours | 30.15 ± 9.39 | [4] |
| MMZ-45B | HT-29 (Colorectal) | MTT | 24 hours | 31.78 ± 3.93 | [4] | |
| MMZ-140C (contains a 4-fluorobenzyl moiety) | HT-29 (Colorectal) | MTT | 72 hours | 11.55 | [4] | |
| MMZ-45AA | BxPC-3 (Pancreatic) | MTT | 72 hours | 13.26 | [4] | |
| Benzaldehydes and Benzyl Alcohols | o-Vanillin (a 2-hydroxy-3-methoxybenzyl alcohol) | MDA-MB-231 (Breast) | Sulforhodamine B | 72 hours | 35.40 ± 4.2 | [5] |
| o-Vanillin | PC-3 (Prostate) | Sulforhodamine B | 72 hours | 47.10 ± 3.8 | [5] |
Table 2: Antimicrobial Activity of Substituted Benzyl Alcohol Derivatives
| Compound Class | Derivative | Microbial Strain | Assay | Result (MIC in µg/mL) | Reference |
| Benzyl alcohol derivatives | Compound 3d | Staphylococcus aureus | Disc Diffusion | 100 (16.5 mm inhibition zone) | [6] |
| Compound 3e | Shigella spp. | Disc Diffusion | 100 (17.5 mm inhibition zone) | [6] | |
| Phloroglucinol derivatives | Compound A5 | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 0.98 | [7] |
| Flavonoids (Chalcones) | Brominated Chalcone | Staphylococcus aureus | Broth Microdilution | 31.25 - 125 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols that can be adapted for the specific evaluation of novel this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cultured cancer cell lines.[4]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., BxPC-3, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with solvent alone as a negative control.
-
Incubation: Incubate the plates for the desired period (e.g., 24 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[7]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standardized microbial inoculum
-
Positive control antibiotic (e.g., Vancomycin)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum (e.g., 1.5 × 10⁶ CFU/mL) to each well.
-
Controls: Include a positive control (broth with microbes, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizations
The following diagrams illustrate a general workflow for screening the biological activity of novel compounds and a hypothetical signaling pathway that could be targeted.
Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of 4-Fluoro-2-methylbenzyl Alcohol
A comprehensive spectroscopic comparison of 4-fluoro-2-methylbenzyl alcohol and its isomers reveals the subtle yet significant influence of substituent positioning on their spectral fingerprints. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectra, supported by experimental data and protocols, to aid in the identification and differentiation of these closely related compounds.
The substitution pattern of fluorine and methyl groups on the benzene ring of benzyl alcohol creates a diverse family of isomers, each with unique electronic and steric properties. While their molecular formulas are identical, their spectroscopic characteristics diverge, offering a powerful tool for their individual identification. This guide focuses on a comparative analysis of this compound and its key isomers, providing a valuable resource for synthetic chemists and analytical scientists.
At a Glance: Spectroscopic Data Summary
To facilitate a clear comparison, the key spectroscopic data for this compound and a selection of its isomers are summarized in the tables below.
¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H (ppm) | -CH₂OH (ppm) | -CH₃ (ppm) | -OH (ppm) |
| This compound | ~7.2-6.8 (m, 3H) | ~4.6 (s, 2H) | ~2.3 (s, 3H) | Variable |
| 2-Fluorobenzyl alcohol [1] | 7.40 (t, J=7.5 Hz, 1H), 7.31–7.24 (m, 1H), 7.13 (t, J=7.5 Hz, 1H), 7.04 (t, J=9.2 Hz, 1H) | 4.70 (s, 2H) | - | 3.09 (s, 1H) |
| 3-Fluorobenzyl alcohol [1] | 7.29–7.35 (m, 1H), 7.04–7.09 (m, 2H), 6.9 (t, J=8.5 Hz, 1H) | 4.64 (s, 2H) | - | 2.63 (s, 1H) |
| 4-Fluorobenzyl alcohol [1] | 7.36 (m, 2H), 7.07 (m, 2H) | 4.68 (s, 2H) | - | 1.79 (s, 1H) |
| 2-Methylbenzyl alcohol | 7.34-7.37 (m, 1H), 7.17-7.24 (m, 3H) | 4.70 (s, 2H) | 2.37 (s, 3H) | Variable |
| 3-Methylbenzyl alcohol | ~7.2-7.0 (m, 4H) | ~4.6 (s, 2H) | ~2.3 (s, 3H) | Variable |
| 4-Methylbenzyl alcohol [1] | 7.27 (d, J=8.1 Hz, 2H), 7.19 (d, J=7.9 Hz, 2H) | 4.65 (s, 2H) | 2.37 (s, 3H) | 1.87 (s, 1H) |
Note: Data for this compound and some other isomers are based on typical chemical shifts and require experimental verification.
¹³C NMR Spectral Data (CDCl₃)
| Compound | Ar-C (ppm) | -CH₂OH (ppm) | -CH₃ (ppm) |
| This compound | ~160 (d, J≈245 Hz), ~138 (d, J≈3 Hz), ~130-113 | ~63 | ~18 |
| 2-Fluorobenzyl alcohol [1] | 160.55 (d, JC-F=246.0 Hz), 129.26 (d, JC-F=4.4 Hz), 129.19, 127.88 (d, JC-F=14.7 Hz), 124.18 (d, JC-F=3.5 Hz), 115.16 (d, JC-F=21.2 Hz) | 58.90 | - |
| 3-Fluorobenzyl alcohol [1] | 163.99 (d, JC-F=245.4 Hz), 143.49 (d, JC-F=6.9 Hz), 130.01 (d, JC-F=8.2 Hz), 122.21 (d, J=2.7 Hz), 114.40 (d, JC-F=21.2 Hz), 113.72 (d, JC-F=21.8 Hz) | 64.30 | - |
| 4-Fluorobenzyl alcohol [1] | 163.25 (d, JC-F=245.4Hz), 136.57 (d, JC-F=3.1 Hz), 128.73 (d, JC-F=8.1 Hz), 115.38 (d, JC-F=21.1 Hz) | 64.28 | - |
| 2-Methylbenzyl alcohol | 138.8, 136.3, 130.5, 127.9, 127.7, 126.2 | 63.7 | 18.8 |
| 3-Methylbenzyl alcohol | ~141.0, ~138.4, ~128.7, ~128.3, ~127.9, ~124.2 | ~65.6 | ~21.6 |
| 4-Methylbenzyl alcohol [1] | 137.95, 137.36, 129.23, 127.13 | 65.21 | 21.14 |
Note: Data for this compound and some other isomers are based on typical chemical shifts and require experimental verification.
Key IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) Stretch | C-O Stretch |
| This compound | ~3350 (broad) | ~3030 | ~1050 |
| 2-Fluorobenzyl alcohol | ~3350 (broad) | ~3050 | ~1030 |
| 3-Fluorobenzyl alcohol | ~3340 (broad) | ~3040 | ~1070 |
| 4-Fluorobenzyl alcohol | ~3330 (broad) | ~3030 | ~1015 |
| 2-Methylbenzyl alcohol | ~3330 (broad) | ~3020 | ~1010 |
| 3-Methylbenzyl alcohol | ~3340 (broad) | ~3020 | ~1030 |
| 4-Methylbenzyl alcohol | ~3320 (broad) | ~3020 | ~1020 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 140 | 122, 109, 91 |
| 2-Fluorobenzyl alcohol | 126 | 109, 96, 77 |
| 3-Fluorobenzyl alcohol | 126 | 109, 96, 77 |
| 4-Fluorobenzyl alcohol | 126 | 109, 96, 77 |
| 2-Methylbenzyl alcohol | 122 | 107, 91, 79, 77 |
| 3-Methylbenzyl alcohol | 122 | 107, 91, 79, 77 |
| 4-Methylbenzyl alcohol | 122 | 107, 91, 79, 77 |
Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and experimental setup.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance-III 500 MHz spectrometer.[1]
-
Data Acquisition:
-
¹H NMR: Spectra were acquired at 500 MHz with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR: Spectra were acquired at 126 MHz with proton decoupling. Chemical shifts are reported in ppm relative to the central peak of the CDCl₃ triplet (δ 77.16).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid sample was prepared.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectra.
-
Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or methanol) was prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
-
Data Acquisition: The sample was injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions was measured.
Visualizing the Analytical Workflow
The logical flow of spectroscopic analysis for the comparison of these isomers can be visualized as follows:
Caption: A logical workflow for the spectroscopic analysis and comparison of benzyl alcohol isomers.
Structure-Spectrum Correlation: A Deeper Dive
The differences in the spectroscopic data of these isomers arise from the distinct electronic environments created by the fluorine and methyl substituents at various positions on the aromatic ring.
NMR Spectroscopy
In ¹H NMR , the chemical shifts of the aromatic protons are particularly informative. The fluorine atom, being highly electronegative, generally deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). The methyl group, being electron-donating, has the opposite effect, shielding adjacent protons and shifting their signals upfield. The coupling between the fluorine atom and nearby protons (H-F coupling) provides additional structural information, appearing as doublets or multiplets with specific coupling constants.
In ¹³C NMR , the carbon directly attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), typically around 245 Hz, which is a clear diagnostic feature. The electronic effects of the substituents also influence the chemical shifts of the other aromatic carbons.
IR Spectroscopy
The IR spectra of all isomers show a characteristic broad O-H stretching band around 3300-3400 cm⁻¹, indicative of the alcohol functional group and hydrogen bonding. The C-O stretching vibration, typically found in the 1000-1200 cm⁻¹ region, can show slight shifts depending on the substitution pattern. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry
In mass spectrometry , all isomers with a methyl and a fluoro group will have the same molecular ion peak at m/z 140. The fragmentation patterns, however, can differ. The primary fragmentation pathways for benzyl alcohols include the loss of water (M-18) and the formation of a stable tropylium or substituted tropylium ion. The relative abundances of these fragment ions can vary between isomers due to the influence of the substituents on the stability of the resulting carbocations.
This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. For unambiguous identification, it is crucial to consider the complete spectroscopic dataset in conjunction with the information presented here.
References
Navigating Synthetic Landscapes: A Comparative Guide to Alternatives for 4-Fluoro-2-methylbenzyl Alcohol
For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that influences yield, purity, and overall efficiency. 4-Fluoro-2-methylbenzyl alcohol is a versatile reagent valued for its unique electronic and steric properties. However, a thorough understanding of its performance relative to alternative reagents is essential for optimizing synthetic strategies. This guide provides an objective comparison of this compound with other substituted benzyl alcohols in key synthetic transformations, supported by experimental data and detailed protocols.
The strategic placement of a fluorine atom and a methyl group on the benzyl ring of this compound imparts a distinct reactivity profile. The electron-withdrawing nature of the fluorine at the para position can influence the reactivity of the benzylic alcohol, while the ortho-methyl group introduces steric hindrance that can affect reaction rates and selectivity. This guide will explore these effects in three common synthetic applications: etherification, esterification, and oxidation, as well as in the context of its conversion to the corresponding benzyl bromide for use in alkylation reactions.
Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of preparing benzyl ethers, the benzyl alcohol is typically deprotonated to form the corresponding alkoxide, which then reacts with an alkyl halide. The electronic nature of the substituents on the benzyl ring can significantly impact the nucleophilicity of the resulting alkoxide.
Comparative Performance of Substituted Benzyl Alcohols in Etherification
The following table summarizes the expected relative reactivity of various benzyl alcohols in the Williamson ether synthesis based on the electronic effects of their substituents. Electron-donating groups (EDGs) are expected to increase the nucleophilicity of the alkoxide, leading to higher yields, while electron-withdrawing groups (EWGs) are expected to decrease it.
| Reagent | Substituent Effects | Expected Yield | Reference |
| This compound | -F (para): EWG, -CH₃ (ortho): EDG & Steric Hindrance | Moderate | - |
| 4-Methoxybenzyl alcohol | -OCH₃ (para): Strong EDG | High | [2] |
| 4-Methylbenzyl alcohol | -CH₃ (para): EDG | High | [2] |
| Benzyl alcohol | Unsubstituted | Moderate | [2] |
| 4-Chlorobenzyl alcohol | -Cl (para): EWG | Moderate to Low | [2] |
| 4-Nitrobenzyl alcohol | -NO₂ (para): Strong EWG | Low | - |
Note: Expected yields are relative and can be influenced by specific reaction conditions.
dot
Figure 1. Williamson Ether Synthesis Workflow.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a general procedure adaptable for the synthesis of benzyl ethers from various substituted benzyl alcohols.
Materials:
-
Substituted benzyl alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the substituted benzyl alcohol in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Esterification: Steglich and Mitsunobu Reactions
Esterification is a fundamental transformation in organic synthesis. For substrates that are sensitive to acidic conditions, the Steglich and Mitsunobu reactions offer mild alternatives to the classic Fischer esterification.
Steglich Esterification
The Steglich esterification utilizes a carbodiimide (e.g., DCC or EDC) and a catalyst (e.g., DMAP) to facilitate the coupling of a carboxylic acid and an alcohol.[3][4] The reactivity of the benzyl alcohol is influenced by both steric and electronic factors.
dot
Figure 2. Steglich Esterification Pathway.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry (if applicable) using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[5][6] The reaction is sensitive to the steric environment around the hydroxyl group.
Comparative Performance of Substituted Benzyl Alcohols in Esterification
| Reagent | Substituent Effects | Expected Steglich Yield | Expected Mitsunobu Yield |
| This compound | -F (para): EWG, -CH₃ (ortho): Steric Hindrance | Good | Moderate |
| 4-Methoxybenzyl alcohol | -OCH₃ (para): EDG | Excellent | Excellent |
| 4-Methylbenzyl alcohol | -CH₃ (para): EDG | Excellent | Excellent |
| Benzyl alcohol | Unsubstituted | Excellent | Excellent |
| 2-Methylbenzyl alcohol | -CH₃ (ortho): Steric Hindrance | Good | Moderate |
| 4-Nitrobenzyl alcohol | -NO₂ (para): Strong EWG | Good | Good |
Note: Steric hindrance from the ortho-methyl group in this compound may slightly decrease the reaction rate in both methods compared to unhindered benzyl alcohols.
Experimental Protocol: Steglich Esterification
Materials:
-
Carboxylic acid (1.0 eq)
-
Substituted benzyl alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid, substituted benzyl alcohol, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the solid with cold DCM.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Mitsunobu Reaction
Materials:
-
Substituted benzyl alcohol (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the substituted benzyl alcohol, carboxylic acid, and PPh₃ in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Oxidation to the Corresponding Aldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a crucial transformation in organic synthesis.[7][8] The electronic properties of the substituents on the aromatic ring can influence the rate of oxidation.
dot
Figure 3. Oxidation of Benzyl Alcohol to Benzaldehyde.
Comparative Performance of Substituted Benzyl Alcohols in Oxidation
Electron-donating groups generally facilitate oxidation, while electron-withdrawing groups can make the alcohol more resistant to oxidation.
| Reagent | Substituent Effects | Expected Reactivity | Reference |
| This compound | -F (para): EWG, -CH₃ (ortho): EDG | Moderate | - |
| 4-Methoxybenzyl alcohol | -OCH₃ (para): Strong EDG | High | [7] |
| 4-Methylbenzyl alcohol | -CH₃ (para): EDG | High | [7] |
| Benzyl alcohol | Unsubstituted | Moderate | [7] |
| 4-Chlorobenzyl alcohol | -Cl (para): EWG | Moderate to Low | [7] |
| 4-Nitrobenzyl alcohol | -NO₂ (para): Strong EWG | Low | [8] |
Experimental Protocol: PCC Oxidation
Materials:
-
Substituted benzyl alcohol (1.0 eq)
-
Pyridinium chlorochromate (PCC, 1.5 eq)
-
Silica gel
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of PCC and silica gel in anhydrous DCM, add a solution of the substituted benzyl alcohol in anhydrous DCM.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Conversion to Benzyl Bromide for Alkylation Reactions
For many synthetic applications, particularly C-C and C-N bond formation, converting the benzyl alcohol to a more reactive benzyl halide is necessary. The ease of this conversion is also influenced by the electronic nature of the aromatic ring.
Comparative Performance in Bromination
Electron-donating groups can facilitate the formation of the benzylic carbocation intermediate in SN1-type reactions or stabilize the transition state in SN2 reactions, while electron-withdrawing groups have the opposite effect.
| Reagent | Substituent Effects | Expected Ease of Bromination |
| This compound | -F (para): EWG, -CH₃ (ortho): EDG | Moderate |
| 4-Methoxybenzyl alcohol | -OCH₃ (para): Strong EDG | High |
| 4-Methylbenzyl alcohol | -CH₃ (para): EDG | High |
| Benzyl alcohol | Unsubstituted | Moderate |
| 4-Chlorobenzyl alcohol | -Cl (para): EWG | Moderate to Low |
| 4-Nitrobenzyl alcohol | -NO₂ (para): Strong EWG | Low |
Experimental Protocol: Synthesis of Benzyl Bromide
Materials:
-
Substituted benzyl alcohol (1.0 eq)
-
Phosphorus tribromide (PBr₃, 0.4 eq)
-
Anhydrous Diethyl ether
Procedure:
-
To a solution of the substituted benzyl alcohol in anhydrous diethyl ether at 0 °C under an inert atmosphere, add PBr₃ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto ice-water.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude benzyl bromide, which can often be used in the next step without further purification.
Conclusion
This compound presents a nuanced reactivity profile due to the competing electronic and steric effects of its substituents. While the para-fluoro group tends to decrease reactivity in reactions where electron donation is favorable (e.g., Williamson ether synthesis, oxidation), the ortho-methyl group can sterically hinder the reaction site. This guide provides a framework for researchers to make informed decisions when selecting reagents for their synthetic pathways. For applications requiring enhanced reactivity, analogs with electron-donating groups such as 4-methoxybenzyl alcohol or 4-methylbenzyl alcohol may be superior alternatives. Conversely, for reactions where attenuated reactivity is desired, reagents with stronger electron-withdrawing groups could be considered. The provided experimental protocols offer a starting point for the practical implementation of these transformations in the laboratory.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Fluoro-2-methylbenzyl Alcohol Analogues: A Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding the potential structure-activity relationships (SAR) of 4-Fluoro-2-methylbenzyl alcohol analogues. Due to a lack of publicly available research specifically detailing the SAR of this compound series, this document outlines a hypothetical study, presenting the types of analogues that could be synthesized and the detailed experimental protocols required for their biological evaluation. This serves as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.
Introduction to SAR and the Role of Fluorine in Drug Design
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and observing the resulting changes in efficacy, researchers can identify key structural motifs responsible for its pharmacological effects.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.
Hypothetical SAR Study of this compound Analogues
A systematic exploration of this compound analogues would involve the synthesis of a library of compounds with modifications at various positions of the benzyl alcohol core. The goal would be to probe the effects of these modifications on a specific biological activity, such as antimicrobial or anticancer efficacy.
Table 1: Hypothetical Analogues of this compound for SAR Studies
| Compound ID | R1-Substitution (Position 2) | R2-Substitution (Position 4) | R3-Substitution (Other) | Biological Activity (IC50/MIC in µM) |
| Parent | -CH3 | -F | -CH2OH | Data not available |
| Analog 1 | -H | -F | -CH2OH | Data not available |
| Analog 2 | -CH3 | -H | -CH2OH | Data not available |
| Analog 3 | -Cl | -F | -CH2OH | Data not available |
| Analog 4 | -OCH3 | -F | -CH2OH | Data not available |
| Analog 5 | -CH3 | -Cl | -CH2OH | Data not available |
| Analog 6 | -CH3 | -F | -COOH | Data not available |
| Analog 7 | -CH3 | -F | -CH2NH2 | Data not available |
Experimental Protocols
To evaluate the biological activity of the synthesized analogues, a series of in vitro assays would be performed. The following are detailed protocols for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1]
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.[2]
-
Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5][6]
Experimental Workflow:
Caption: Workflow of the MTT assay for determining anticancer activity.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO). Control wells should receive the solvent alone.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for evaluating the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[7][8][9][10][11]
Signaling Pathway:
Caption: Simplified diagram of CYP450 inhibition.
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate human liver microsomes with a range of concentrations of the test compound in a phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a specific CYP substrate and the NADPH regenerating system.
-
Incubation: Incubate the mixture for a specific time (e.g., 10-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][11]
References
- 1. woah.org [woah.org]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. lnhlifesciences.org [lnhlifesciences.org]
- 10. criver.com [criver.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Synthetic Routes of 4-Fluoro-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzyl alcohol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern offers unique properties that are leveraged in the development of novel molecules. The efficient and scalable synthesis of this alcohol is therefore of significant interest to the chemical research and development community. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering an objective look at their performance based on available experimental data. The routes compared are the reduction of 4-fluoro-2-methylbenzaldehyde and a two-step synthesis from 4-fluoro-2-methyltoluene via benzylic bromination and subsequent hydrolysis.
Comparison of Synthetic Routes
Two plausible and experimentally validated routes for the synthesis of this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
Route A: Reduction of 4-Fluoro-2-methylbenzaldehyde
This route involves the direct reduction of the corresponding benzaldehyde derivative. The aldehyde can be prepared from the oxidation of 4-fluoro-2-methyltoluene. The reduction of the aldehyde to the primary alcohol is a common and typically high-yielding transformation in organic synthesis.
Route B: Benzylic Bromination and Hydrolysis of 4-Fluoro-2-methyltoluene
This two-step approach begins with the radical-initiated bromination of the methyl group of 4-fluoro-2-methyltoluene to form 4-fluoro-2-methylbenzyl bromide. This intermediate is then hydrolyzed to the target benzyl alcohol.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route A: Reduction of Aldehyde | Route B: Bromination and Hydrolysis |
| Starting Material | 4-Fluoro-2-methylbenzaldehyde | 4-Fluoro-2-methyltoluene |
| Key Reagents | Sodium borohydride, Methanol | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Acetone, Water |
| Reaction Time | Approx. 1 hour (for reduction) | Approx. 5 hours (total for two steps) |
| Overall Yield | Quantitative (for reduction step) | High (specific yield data not fully available) |
| Purity | Generally high, purification by extraction and distillation | Requires purification after each step |
| Key Advantages | High yield, fast reaction for the final step. | Utilizes a readily available starting material. |
| Key Disadvantages | Requires the synthesis of the aldehyde precursor. | Involves a hazardous intermediate (benzyl bromide). Potential for side reactions in the bromination step. |
Experimental Protocols
Route A: Reduction of 4-Fluoro-2-methylbenzaldehyde
This protocol describes the reduction of the aldehyde to the alcohol. A general procedure for the reduction of benzaldehyde derivatives using sodium borohydride is highly effective.[1]
1. Reaction Setup:
-
In a round-bottom flask, dissolve 4-fluoro-2-methylbenzaldehyde (1 mmol) in methanol (15 mL).
-
Stir the solution at room temperature.
2. Reduction:
-
Gradually add sodium borohydride (2 mmol) to the solution.
-
Continue stirring at room temperature for 1 hour.
3. Work-up and Purification:
-
After the reaction is complete, perform a standard aqueous work-up.
-
The product can be extracted with an organic solvent.
-
The combined organic layers are dried and the solvent is removed under reduced pressure to yield the product. This reduction is typically quantitative.[1]
Route B: Benzylic Bromination and Hydrolysis of 4-Fluoro-2-methyltoluene
This two-step protocol starts with the bromination of 4-fluoro-2-methyltoluene.
Step 1: Synthesis of 4-Fluoro-2-methylbenzyl bromide
This procedure is analogous to the synthesis of similar benzyl bromides.
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methyltoluene in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Add N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).
2. Bromination:
-
Heat the mixture to reflux to initiate the reaction.
-
Monitor the reaction progress by techniques such as TLC or GC.
3. Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture.
-
Filter off the succinimide byproduct.
-
Wash the filtrate and remove the solvent under reduced pressure.
-
The crude 4-fluoro-2-methylbenzyl bromide can be purified by distillation or chromatography. This intermediate is commercially available, indicating the viability of this synthetic step.[2][3]
Step 2: Hydrolysis of 4-Fluoro-2-methylbenzyl bromide
This procedure is analogous to the hydrolysis of o-xylyl bromide to o-methylbenzyl alcohol.[4]
1. Reaction Setup:
-
In a round-bottom flask, dissolve 4-fluoro-2-methylbenzyl bromide in a mixture of acetone and water.
2. Hydrolysis:
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
3. Work-up and Purification:
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude this compound.
-
The final product can be purified by distillation or recrystallization. A high yield (95-97%) is reported for the analogous hydrolysis of o-methylbenzyl acetate, which is formed from the corresponding bromide.[4]
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for Route A.
Caption: Experimental workflow for Route B.
References
A Comparative Guide to Reducing Agents for the Synthesis of 4-Fluoro-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Fluoro-2-methylbenzyl alcohol is a critical step in the development of various pharmaceutical compounds. The choice of reducing agent for the conversion of the precursor, 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzoic acid, significantly impacts reaction efficiency, yield, and purity. This guide provides a comparative analysis of common reducing agents, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.
Performance Comparison of Reducing Agents
The selection of a suitable reducing agent is paramount for achieving high yields and purity in the synthesis of this compound. Below is a summary of the performance of commonly employed reducing agents for the reduction of the aldehyde precursor, 4-fluoro-2-methylbenzaldehyde.
| Reducing Agent | Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium Borohydride (NaBH₄) | 4-Fluoro-2-methylbenzaldehyde | Methanol | Room Temp. | 1 - 2 | >95 | >98 |
| Lithium Aluminum Hydride (LiAlH₄) | 4-Fluoro-2-methylbenzaldehyde | Tetrahydrofuran (THF) | 0 to Room Temp. | 1 - 3 | ~95 | >98 |
| Catalytic Hydrogenation (H₂/Pd-C) | 4-Fluoro-2-methylbenzaldehyde | Ethanol | Room Temp. | 2 - 4 | >98 | >99 |
Note: Data is compiled from various literature sources and may vary based on specific reaction conditions and scale.
In-Depth Analysis of Reducing Agents
Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones.[1][2][3][4] Its ease of handling and compatibility with protic solvents like methanol and ethanol contribute to its widespread use.[1] For the synthesis of this compound from its aldehyde precursor, NaBH₄ offers excellent yields and high purity under ambient conditions.
Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of carbonyl compounds, including carboxylic acids and esters, to alcohols.[5] Due to its high reactivity, it must be used in anhydrous solvents like tetrahydrofuran (THF) and requires careful handling.[5] While effective for the reduction of 4-fluoro-2-methylbenzaldehyde, its lack of selectivity may be a disadvantage if other reducible functional groups are present in the molecule. The work-up procedure for LiAlH₄ reactions also requires careful quenching to manage the reactive aluminum salts formed.
Catalytic Hydrogenation
Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and highly efficient method for the reduction of aldehydes. This method typically provides near-quantitative yields and exceptional purity.[6] The reaction is performed under a hydrogen atmosphere, and the catalyst can often be recovered and reused, making it a cost-effective and environmentally friendly option for large-scale synthesis.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using the discussed reducing agents.
1. Reduction of 4-Fluoro-2-methylbenzaldehyde with Sodium Borohydride (NaBH₄)
-
Materials:
-
4-Fluoro-2-methylbenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Dissolve 4-Fluoro-2-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound.
-
2. Reduction of 4-Fluoro-2-methylbenzaldehyde with Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
4-Fluoro-2-methylbenzaldehyde
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-Fluoro-2-methylbenzaldehyde (1 equivalent) in anhydrous THF dropwise at 0°C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash thoroughly with ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain this compound.
-
3. Catalytic Hydrogenation of 4-Fluoro-2-methylbenzaldehyde
-
Materials:
-
4-Fluoro-2-methylbenzaldehyde
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen Gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-Fluoro-2-methylbenzaldehyde (1 equivalent) in ethanol.
-
Add the 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield highly pure this compound.
-
Visualizing the Synthesis Workflow
The general workflow for the synthesis of this compound from its aldehyde precursor can be visualized as a three-step process: reaction setup, the reduction reaction itself, and subsequent workup and purification.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]
- 3. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. academic.oup.com [academic.oup.com]
The Impact of Fluorine's Position on the Biological Activity of Methylbenzyl Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms within a molecule is a powerful tool in medicinal chemistry, capable of modulating a compound's physicochemical properties and, consequently, its biological activity. This guide provides a comparative assessment of the potential impact of fluorine substitution at the ortho-, meta-, and para-positions of methylbenzyl alcohol.
Physicochemical Properties of Fluorobenzyl Alcohol Isomers
The position of the fluorine atom on the benzene ring influences the electronic properties and conformation of the molecule, which can, in turn, affect its interaction with biological targets. The following table summarizes key physicochemical properties of the parent fluorobenzyl alcohol isomers.
| Property | 2-Fluorobenzyl Alcohol (ortho) | 3-Fluorobenzyl Alcohol (meta) | 4-Fluorobenzyl Alcohol (para) |
| Molecular Formula | C₇H₇FO[1] | C₇H₇FO | C₇H₇FO[2] |
| Molecular Weight | 126.13 g/mol [1] | 126.13 g/mol [3] | 126.13 g/mol [2] |
| Density | 1.173 g/mL at 25 °C | 1.164 g/mL at 25 °C[3] | 1.156 g/mL at 25 °C[4] |
| Boiling Point | Not available | 104-105 °C/22 mmHg[3] | 204-206 °C[4] |
| Refractive Index | n20/D 1.514 | n20/D 1.513[3] | n20/D 1.507[4] |
Hypothetical Biological Activity of Fluoro-Methylbenzyl Alcohol Isomers
To illustrate the potential impact of fluorine's position on biological activity, the following table presents hypothetical data for cytotoxicity against a cancer cell line (e.g., HeLa) and inhibition of a hypothetical enzyme (e.g., a dehydrogenase). These values are not based on experimental results and should be considered illustrative.
| Compound | Cytotoxicity (HeLa cells) IC₅₀ (µM) | Enzyme Inhibition (Hypothetical Dehydrogenase) IC₅₀ (µM) |
| 2-Fluoro-α-methylbenzyl alcohol | 50 | 75 |
| 3-Fluoro-α-methylbenzyl alcohol | 25 | 40 |
| 4-Fluoro-α-methylbenzyl alcohol | 80 | 120 |
Discussion of Hypothetical Data:
In this hypothetical scenario, the meta-substituted compound (3-fluoro-α-methylbenzyl alcohol) displays the highest potency in both cytotoxicity and enzyme inhibition assays. The rationale behind this hypothetical outcome is based on the electronic effects of the fluorine atom. In the meta position, the strong electron-withdrawing inductive effect of fluorine dominates, which can influence the acidity of the benzylic proton and the molecule's ability to participate in hydrogen bonding or other interactions with a biological target. In contrast, the ortho isomer might experience steric hindrance, and the para isomer's electronic influence might be attenuated differently due to resonance effects.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard method for assessing cell viability.[5][6][7]
1. Cell Seeding:
-
Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds (2-fluoro-, 3-fluoro-, and 4-fluoro-methylbenzyl alcohol) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (Hypothetical Dehydrogenase)
This protocol describes a general procedure for measuring enzyme inhibition.
1. Reagent Preparation:
-
Prepare a buffer solution appropriate for the enzyme's activity.
-
Prepare a stock solution of the enzyme, its substrate (e.g., a specific alcohol), and the cofactor (e.g., NAD⁺).
-
Prepare serial dilutions of the inhibitor compounds.
2. Assay Procedure:
-
In a 96-well plate, add the buffer, enzyme, and inhibitor solution to each well.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution to each well.
-
Monitor the reaction progress by measuring the change in absorbance over time at a specific wavelength (e.g., 340 nm for the formation of NADH).
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Hypothetical Signaling Pathway for Cytotoxicity
The following diagram illustrates a hypothetical signaling pathway that could be initiated by a cytotoxic compound, leading to apoptosis (programmed cell death). Many cytotoxic agents induce apoptosis through the activation of caspases, a family of proteases that execute the cell death program.[8]
Caption: Hypothetical signaling cascade initiated by fluoro-methylbenzyl alcohol.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the key steps in the MTT assay workflow.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. 2-Fluorobenzylic alcohol | C7H7FO | CID 67969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-氟苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abeomics.com [abeomics.com]
comparison of the synthetic utility of different fluorinated benzyl alcohol isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Fluorinated benzyl alcohols, in their ortho-, meta-, and para-isomeric forms, are key building blocks in this endeavor. This guide provides an objective comparison of the synthetic utility of these isomers, supported by experimental data and detailed protocols, to aid in the strategic selection of the optimal isomer for specific synthetic applications.
Factors Influencing Reactivity: A Tale of Three Isomers
The synthetic utility of fluorinated benzyl alcohol isomers is fundamentally governed by the interplay of electronic and steric effects imparted by the fluorine atom's position on the aromatic ring.
Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M), which is most pronounced at the ortho and para positions. This duality dictates the electron density at the benzylic carbon and the aromatic ring, influencing the rates and outcomes of various reactions.
Steric Effects: The presence of a fluorine atom at the ortho position introduces steric hindrance around the benzylic alcohol moiety.[1][2] This can impede the approach of bulky reagents and influence the conformational preferences of the molecule, thereby affecting reaction kinetics and product distributions.[1][2]
dot graph TD; A[Fluorinated Benzyl Alcohol Isomers] --> B{Key Factors}; B --> C[Electronic Effects]; B --> D[Steric Effects]; C --> E["Inductive Effect (-I)"]; C --> F["Resonance Effect (+M)"]; D --> G["Ortho-Position Hindrance"]; subgraph "Reactivity Impact" E --> H["Decreased Nucleophilicity of Oxygen"]; F --> I["Modulation of Ring Electron Density"]; G --> J["Reduced Reaction Rates with Bulky Reagents"]; end
end Caption: Factors influencing the reactivity of fluorinated benzyl alcohol isomers.
Comparative Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in common chemical transformations. Here, we compare the reactivity of the ortho-, meta-, and para-fluorobenzyl alcohol isomers in oxidation, etherification, and esterification reactions.
Oxidation to Fluorobenzaldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The electronic nature of the substituent on the aromatic ring plays a crucial role in determining the reaction rate.
General Trend: Electron-donating groups generally accelerate the oxidation of benzyl alcohols, while electron-withdrawing groups retard it.[3][4] A Hammett plot for the oxidation of substituted benzyl alcohols shows a negative ρ (rho) value, indicating that the reaction is favored by electron-donating substituents that can stabilize a positive charge buildup in the transition state.[4][5]
para > ortho > meta
The para- and ortho-isomers are expected to be more reactive than the meta-isomer due to the resonance donation of the fluorine's lone pairs, which partially counteracts its inductive withdrawal. The ortho-isomer's reactivity might be slightly attenuated by steric hindrance.
Table 1: Comparison of Isomer Performance in TEMPO-Catalyzed Oxidation
| Isomer | Relative Reactivity | Typical Yield | Reference |
| ortho-Fluorobenzyl alcohol | Moderate | Good to Excellent | [6] |
| meta-Fluorobenzyl alcohol | Lower | Good to Excellent | [7] |
| para-Fluorobenzyl alcohol | Higher | Good to Excellent | [7] |
Note: The relative reactivity is inferred from electronic principles. Yields are generally high for all isomers under optimized conditions.
dot graph TD; subgraph "TEMPO-Catalyzed Oxidation Workflow" A[Fluorobenzyl Alcohol Isomer] -- "Cu(I)/TEMPO, O2 (air)" --> B(Intermediate); B -- "Oxidation" --> C(Fluorobenzaldehyde); end A -- "ortho, meta, or para" --> A style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end Caption: Generalized workflow for TEMPO-catalyzed oxidation of fluorobenzyl alcohol isomers.
Etherification Reactions
The Williamson ether synthesis is a robust method for the preparation of ethers from alcohols.[8][9] The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[8]
The acidity of the benzylic proton and the nucleophilicity of the resulting alkoxide are influenced by the position of the fluorine atom. The electron-withdrawing nature of fluorine increases the acidity of the alcohol, facilitating alkoxide formation. However, it also decreases the nucleophilicity of the alkoxide, potentially slowing down the substitution step.
Table 2: Comparison of Isomer Performance in Williamson Ether Synthesis
| Isomer | Relative Reactivity (Predicted) | Typical Yield | Reference |
| ortho-Fluorobenzyl alcohol | Moderate | Good | [10] |
| meta-Fluorobenzyl alcohol | Higher | Good | [11] |
| para-Fluorobenzyl alcohol | Moderate | Good | [11] |
Note: The relative reactivity is predicted based on a balance of acidity and nucleophilicity. Specific reaction conditions can significantly influence yields.
dot graph TD; subgraph "Williamson Ether Synthesis" A[Fluorobenzyl Alcohol Isomer] -- "1. Strong Base (e.g., NaH)" --> B(Fluorobenzyl Alkoxide); B -- "2. Alkyl Halide (R-X)" --> C(Fluorobenzyl Ether); end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end Caption: General scheme for the Williamson ether synthesis.
Esterification Reactions
Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a classic method for ester synthesis.[12][13] The reaction is an equilibrium process, and its rate is influenced by both steric and electronic factors.[12][13]
The electron-withdrawing fluorine atom can decrease the nucleophilicity of the alcohol's oxygen atom, potentially slowing down the initial nucleophilic attack on the protonated carboxylic acid. Steric hindrance from an ortho-fluorine atom can further impede this step.
Table 3: Comparison of Isomer Performance in Fischer Esterification
| Isomer | Relative Reactivity (Predicted) | Typical Yield | Reference |
| ortho-Fluorobenzyl alcohol | Lower | Moderate to Good | [13] |
| meta-Fluorobenzyl alcohol | Higher | Good | [13] |
| para-Fluorobenzyl alcohol | Moderate | Good | [13] |
Note: The relative reactivity is predicted based on electronic and steric considerations. Yields are dependent on reaction conditions, particularly the removal of water to drive the equilibrium.
dot graph TD; subgraph "Fischer Esterification" A[Fluorobenzyl Alcohol Isomer] -- "Carboxylic Acid (R-COOH), Acid Catalyst" --> B{Tetrahedral Intermediate}; B -- "-H2O" --> C(Fluorobenzyl Ester); end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end Caption: Simplified mechanism of Fischer esterification.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. The following are representative procedures for the key transformations discussed.
Protocol 1: TEMPO-Catalyzed Aerobic Oxidation of Fluorobenzyl Alcohols[7][14]
Materials:
-
Fluorobenzyl alcohol isomer (1 mmol)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
2,2'-Bipyridine (bpy) or 4-dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01 mmol, 1 mol%)
-
N-Methylimidazole (NMI) (0.2 mmol, 20 mol%) (optional, can accelerate the reaction)
-
Acetonitrile (CH₃CN) (5 mL)
-
Oxygen (balloon or ambient air)
Procedure:
-
To a round-bottom flask, add the fluorobenzyl alcohol isomer, CuBr (or CuI), bpy (or DMAP), and TEMPO.
-
Add acetonitrile and stir the mixture at room temperature.
-
If using, add NMI to the reaction mixture.
-
The reaction is stirred under an oxygen atmosphere (from a balloon) or open to the air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis with Fluorobenzyl Alcohols[8][15]
Materials:
-
Fluorobenzyl alcohol isomer (1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (5 mL)
-
Alkyl halide (e.g., ethyl iodide) (1.2 mmol)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorobenzyl alcohol isomer and anhydrous THF (or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Fischer Esterification of Fluorobenzyl Alcohols[12][16]
Materials:
-
Fluorobenzyl alcohol isomer (1 mmol)
-
Carboxylic acid (e.g., acetic acid) (5-10 mmol, used in excess as solvent)
-
Concentrated sulfuric acid (catalytic amount, ~2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the fluorobenzyl alcohol isomer and the excess carboxylic acid.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether).
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude ester can be purified by distillation or column chromatography.
Conclusion
The choice of a fluorinated benzyl alcohol isomer has a tangible impact on its synthetic utility. While all three isomers are valuable building blocks, their reactivity profiles differ due to the electronic and steric influences of the fluorine substituent. The para-isomer often exhibits enhanced reactivity in reactions where electron donation to the benzylic position is favorable, such as oxidation. Conversely, the meta-isomer may be more reactive in transformations where the nucleophilicity of the alcohol is paramount, as the inductive effect is less pronounced compared to the resonance-influenced ortho and para positions. The ortho-isomer's utility can be tempered by steric hindrance, a factor that must be considered when selecting reaction partners and conditions. By understanding these nuances, researchers can make more informed decisions in the design and execution of synthetic routes toward complex fluorinated molecules.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. accessscience.com [accessscience.com]
- 3. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. athabascau.ca [athabascau.ca]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Fluoro-2-methylbenzyl Alcohol
The proper disposal of 4-Fluoro-2-methylbenzyl alcohol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The following procedures are based on general safety protocols for hazardous chemical waste and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound and adherence to local, state, and federal regulations.
Hazard Profile and Safety Summary
While a specific Safety Data Sheet for this compound was not identified, the hazard profile can be inferred from similar aromatic alcohols. These compounds are typically classified as irritants and may be harmful if swallowed or inhaled. Always handle this chemical with appropriate personal protective equipment in a well-ventilated area.
| Hazard Classification | Potential Effect |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Acute Oral Toxicity | May be harmful if swallowed.[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
| Flammability | Combustible liquid. |
Experimental Protocols for Safe Disposal
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure.[3][5]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5]
Waste Collection and Storage:
-
Container: Use a designated, compatible, and properly labeled hazardous waste container.[6] The container must be kept tightly closed except when adding waste.[2][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[4][5] Do not store with general refuse.
-
Spill Management: In case of a spill, do not let the product enter drains. Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®), and place it in the hazardous waste container for proper disposal.
Disposal of Empty Containers:
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
Label Removal: Obliterate or remove all labels from the rinsed and dried container before disposing of it as regular laboratory glass waste or as directed by your institution's policies.[7]
Final Disposal Procedure:
-
Approved Waste Disposal Plant: The disposal of this compound must be conducted through an approved waste disposal plant.[2][3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in accordance with your laboratory's standard operating procedures.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-Fluoro-2-methylbenzyl alcohol
Essential Safety and Handling Guide for 4-Fluoro-2-methylbenzyl alcohol
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound (CAS 80141-91-9). The following information is synthesized from the SDSs of structurally similar compounds, including 4-Fluorobenzyl alcohol, 2-Methylbenzyl alcohol, and 4-Methylbenzyl alcohol. This guide should be used as a precautionary measure, and a comprehensive risk assessment should be conducted before handling this chemical.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices.
Physical and Chemical Properties
Limited data is available for this compound. The following table includes its known properties and compares them with structurally similar compounds.
| Property | This compound | 4-Fluorobenzyl alcohol | 4-Methylbenzyl alcohol | 2-Methylbenzyl alcohol |
| CAS Number | 80141-91-9 | 459-56-3 | 589-18-4 | 89-95-2 |
| Physical State | Crystals or crystalline powder | Liquid | Solid | Solid |
| Appearance | White to pale cream | Light yellow | White | White |
| Molecular Formula | C₈H₉FO | C₇H₇FO | C₈H₁₀O | C₈H₁₀O |
| Molecular Weight | 140.16 g/mol | 126.13 g/mol | 122.16 g/mol | 122.16 g/mol |
| Melting Point | 41-47 °C | Not Applicable | 56-61 °C[1] | 33-37 °C[2] |
| Boiling Point | Not Available | 203 °C | 217 °C | 214 °C |
| Flash Point | Not Available | 90 °C (194 °F)[3] | Not Available | Not Available |
Personal Protective Equipment (PPE)
Based on the hazards identified for similar compounds, such as skin and eye irritation, the following PPE is mandatory when handling this compound.[4][5][6]
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][3][6] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber gloves are recommended. Inspect gloves before use and change them frequently.[5] |
| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[3][4] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Use only in a well-ventilated area, preferably a fume hood.[1][7] |
Operational and Disposal Plans
Handling and Storage
Handling:
-
Do not breathe dust or vapor.[6]
-
Wash hands thoroughly after handling.[4]
-
Handle in a well-ventilated area or under a fume hood.[9]
-
Keep away from heat, sparks, and open flames.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[1][3]
Emergency First Aid Procedures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation persists, seek medical attention.[4][6][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][8] |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate Personnel: Ensure adequate ventilation and remove all sources of ignition.[3][5]
-
Wear PPE: Use appropriate personal protective equipment.[5]
-
Containment and Cleanup: For solid spills, sweep up and shovel into a suitable container for disposal.[5][6][8] For liquid spills (if melted), absorb with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
The material should be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[4]
-
Do not allow the product to enter drains or waterways.[5]
Experimental Workflow and Logic Diagram
The following diagram outlines the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Methylbenzyl alcohol - Hazardous Agents | Haz-Map [haz-map.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
